4-Pyridin-3-ylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFDPLVNPGJNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332669 | |
| Record name | 4-pyridin-3-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82261-42-5 | |
| Record name | 4-pyridin-3-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Pyridin-3-ylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridin-3-ylaniline, a bi-aromatic compound containing both a pyridine and an aniline moiety, serves as a crucial building block in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and consideration.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][3] |
| Appearance | Light yellow solid | [3] |
| Melting Point | 115 - 118 °C | [3] |
| Boiling Point | Not available | |
| Solubility | Slightly soluble in Dichloromethane and Ethyl Acetate | [4] |
| pKa | Not available |
Structural Information
The structural identifiers for this compound are essential for database searches, regulatory submissions, and unambiguous communication in scientific literature.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)N | [1] |
| InChI | InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2 | [1][2] |
| InChIKey | DKFDPLVNPGJNDE-UHFFFAOYSA-N | [1] |
| CAS Number | 82261-42-5 | [1][2] |
Experimental Data and Protocols
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a general synthetic approach for similar compounds involves a Suzuki coupling reaction. A plausible synthetic workflow is outlined below.
Caption: General Suzuki coupling workflow for the synthesis of this compound.
A typical experimental protocol for a Suzuki coupling reaction would involve the following steps:
-
Reaction Setup: To a reaction vessel, add 3-bromopyridine, 4-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Spectroscopic Data
While specific spectra for this compound were not available, related compounds have been characterized using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. For a similar compound, 4-(pyridin-4-yl)aniline, the reported ¹H NMR (400 MHz, d6-DMSO) showed peaks at δ 8.81 (s, 2H), 8.25 (s, 2H), 7.76 (d, J = 8.7 Hz, 2H), and 6.87 (m, 2H).[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic functional group vibrations. The spectrum of aniline shows characteristic N-H stretching bands, while pyridine exhibits ring stretching vibrations.[7][8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. For 4-(pyridin-4-yl)aniline, the calculated m/z for [M+H]⁺ was 171.0917, with a measured value of 171.0938.[5][6] Predicted collision cross section values for 4-(pyridin-3-yl)aniline adducts are also available.[9]
Biological Activity and Applications
This compound and its derivatives have garnered significant interest in drug discovery due to their potential as inhibitors of various protein kinases.
Bcr-Abl Inhibition
Derivatives of pyridin-3-yl pyrimidines have been synthesized and evaluated for their inhibitory activity against the Bcr-Abl fusion protein, a key target in the treatment of chronic myeloid leukemia.[10] The aniline moiety is often a key pharmacophoric element in these inhibitors.
Caption: Logical flow from the this compound scaffold to potential anticancer effects.
Hedgehog Signaling Pathway
Analogs such as 4-chloro-3-(pyridin-2-yl)aniline are utilized as intermediates in the synthesis of smoothened (Smo) antagonists.[11] Smo is a critical component of the Hedgehog signaling pathway, which is implicated in various cancers.[12]
Safety Information
This compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment should be worn when handling this compound.
Conclusion
This compound is a valuable chemical entity with a well-defined structure and a range of physicochemical properties that make it suitable for various applications in synthetic and medicinal chemistry. Its role as a precursor for potent enzyme inhibitors highlights its importance in drug discovery and development. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted.
References
- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound 250mg Maybridge [vietchem.com.vn]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-(PYRIDIN-4-YL)ANILINE CAS#: 13296-04-3 [chemicalbook.com]
- 6. 4-(PYRIDIN-4-YL)ANILINE | 13296-04-3 [chemicalbook.com]
- 7. Mass resolved IR spectroscopy of aniline–water aggregates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Aniline [webbook.nist.gov]
- 9. PubChemLite - 4-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]
- 10. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-chloro-3-(pyridin-2-yl)aniline | 879088-41-2 [chemicalbook.com]
- 12. Buy 4-Chloro-3-(pyridin-2-YL)aniline | 879088-41-2 [smolecule.com]
An In-Depth Technical Guide to 4-Pyridin-3-ylaniline (CAS Number 82261-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Pyridin-3-ylaniline, with CAS number 82261-42-5, is a heterocyclic aromatic amine that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an aniline moiety, positions it as a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential as a modulator of key signaling pathways implicated in oncology and inflammatory diseases. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide leverages data from closely related analogues to present a predictive but thorough resource for researchers.
Chemical and Physical Properties
This compound is a solid, light-yellow crystalline powder at room temperature.[1] Its core structure consists of a pyridine ring attached at its 3-position to the 4-position of an aniline ring. This arrangement of aromatic and heterocyclic systems imparts specific electronic and conformational properties that are attractive for drug design, particularly in the development of kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 82261-42-5 | [2][3] |
| Molecular Formula | C₁₁H₁₀N₂ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 115 - 118 °C | [1] |
| Predicted XlogP | 1.8 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Table 2: Spectroscopic Data (Representative for Pyridinyl-Aniline Scaffold)
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Aromatic protons (phenyl and pyridyl rings) expected in the range of δ 7.0-9.0 ppm. Amine protons (NH₂) would appear as a broad singlet. |
| ¹³C NMR | Aromatic carbons expected in the range of δ 110-160 ppm. |
| FT-IR (cm⁻¹) | N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C=C/C=N stretching in the aromatic rings (~1400-1600 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ ion at m/z 171.09.[4] |
Synthesis and Experimental Protocols
The most plausible and widely utilized method for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.
Proposed Synthetic Workflow
A likely synthetic route involves the coupling of 3-bromopyridine with 4-aminophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)
This protocol is adapted from established procedures for analogous couplings and may require optimization.
Materials:
-
3-Bromopyridine
-
4-Aminophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) if using Pd(OAc)₂)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), 4-aminophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand.
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Applications in Drug Development and Biological Activity
The pyridinyl-aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to target protein kinases. These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Potential as a Kinase Inhibitor
Analogues of this compound have shown inhibitory activity against several key kinases involved in oncogenic signaling.
Table 3: Potential Kinase Targets for this compound-Based Inhibitors
| Kinase Target | Associated Pathways | Therapeutic Area | Reference |
| Src Family Kinases | Cell proliferation, survival, migration, angiogenesis | Oncology | [5] |
| c-Jun N-terminal Kinase (JNK) | Inflammatory responses, apoptosis, cell differentiation | Oncology, Inflammatory Diseases | [6] |
| p38 Mitogen-Activated Protein Kinase (MAPK) | Inflammatory responses, apoptosis, cell cycle regulation | Oncology, Inflammatory Diseases | [7] |
Due to the lack of specific bioactivity data for this compound, the following table presents hypothetical IC₅₀ values to illustrate how such data would be presented.
Table 4: Representative Kinase Inhibition Profile (Hypothetical Data)
| Kinase Target | This compound IC₅₀ (nM) |
| Src | 150 |
| JNK1 | 250 |
| JNK2 | 300 |
| JNK3 | 180 |
| p38α | 400 |
| p38β | 550 |
Key Signaling Pathways
Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways that control cell proliferation, migration, and angiogenesis.[8] Its aberrant activation is frequently observed in various cancers.
The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses and inflammatory cytokines.[9][10]
Similar to the JNK pathway, the p38 MAPK pathway is activated by stress and inflammatory signals, regulating processes like inflammation, apoptosis, and cell cycle progression.[7][11]
Experimental Protocols for Biological Assays
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.
Workflow:
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (this compound) dissolved in DMSO
-
384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the diluted compound, purified kinase, and kinase-specific substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves converting the ADP produced into a detectable signal.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a versatile chemical entity with significant potential as a building block in drug discovery, particularly for the development of kinase inhibitors. While specific biological and comprehensive spectral data for this compound are not extensively documented, this guide provides a robust framework based on its chemical properties and the activities of structurally related molecules. The outlined synthetic and biological assay protocols offer a solid starting point for researchers aiming to explore the therapeutic potential of this and similar pyridinyl-aniline scaffolds. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential in medicinal chemistry.
References
- 1. This compound 250mg Maybridge [vietchem.com.vn]
- 2. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 82261-42-5 Cas No. | 4-(Pyridin-3-yl)aniline | Apollo [store.apolloscientific.co.uk]
- 4. PubChemLite - 4-(pyridin-3-yl)aniline (C11H10N2) [pubchemlite.lcsb.uni.lu]
- 5. 4-(Piperidin-3-yl)aniline | CAS 19733-56-3 | Research Use [benchchem.com]
- 6. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(3-pyridyl)aniline: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(3-pyridyl)aniline, a key building block in medicinal chemistry. We will explore its chemical identity, physicochemical properties, detailed synthetic methodologies, and its significant role as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical Identity and Synonyms
The compound with the common name 4-(3-pyridyl)aniline is systematically named according to IUPAC nomenclature. A comprehensive list of its identifiers and synonyms is provided below.
| Identifier Type | Value |
| IUPAC Name | 4-(pyridin-3-yl)aniline |
| CAS Number | 82261-42-5 |
| Molecular Formula | C₁₁H₁₀N₂ |
| Synonyms | 3-(4-Aminophenyl)pyridine |
| 4-(3-Pyridinyl)aniline | |
| 4-(3-PYRIDYL) Aniline | |
| Benzenamine, 4-(3-pyridinyl)- |
Physicochemical and Computed Properties
The following table summarizes key physicochemical and computed properties for 4-(pyridin-3-yl)aniline, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Weight | 170.21 g/mol | PubChem[1] |
| Exact Mass | 170.084398327 Da | PubChem[1] |
| XLogP3-AA | 1.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 38.9 Ų | PubChem[1] |
Experimental Protocols and Synthesis
The synthesis of 4-(pyridin-3-yl)aniline is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. An alternative conceptual pathway involves the reduction of a nitro-aromatic precursor.
Suzuki-Miyaura Cross-Coupling Protocol
This method is a highly efficient and widely used strategy for forming the C-C bond between the aniline and pyridine rings. The following is a generalized protocol adapted from the synthesis of structurally similar compounds.[2]
Reaction Scheme: (4-Bromoaniline) + (Pyridine-3-boronic acid) --[Pd Catalyst, Base]--> 4-(pyridin-3-yl)aniline
Materials:
-
4-Bromoaniline (1.0 equivalent)
-
Pyridine-3-boronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, DMF, Toluene)
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Reagent Addition: To the flask, add 4-bromoaniline, pyridine-3-boronic acid, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
The logical workflow for this synthesis is depicted in the diagram below.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Synthesis via Reduction of a Nitro Precursor
A plausible alternative route involves the synthesis of a nitro-intermediate, 3-(4-nitrophenyl)pyridine, followed by its chemical reduction.
Reaction Scheme:
-
(4-Bromonitrobenzene) + (Pyridine-3-boronic acid) --[Pd Catalyst, Base]--> 3-(4-Nitrophenyl)pyridine
-
3-(4-Nitrophenyl)pyridine --[Reducing Agent]--> 4-(pyridin-3-yl)aniline
Procedure (Step 2 - Reduction):
-
Dissolution: Dissolve the 3-(4-nitrophenyl)pyridine intermediate in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C).[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: If using SnCl₂, carefully neutralize the acidic mixture with a base (e.g., saturated NaHCO₃ or NaOH solution). Extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.
-
Purification: Dry and concentrate the organic extracts. Purify the crude product by column chromatography or recrystallization.
Application in Drug Development: A Kinase Inhibitor Scaffold
The 4-(pyridin-3-yl)aniline moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in potent, biologically active compounds, particularly kinase inhibitors.[4][5] While the molecule itself may not be a potent inhibitor, it serves as a crucial starting point for the synthesis of drugs targeting protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6][7]
Derivatives of this scaffold are found in inhibitors of various kinases, including Bcr-Abl and c-Jun N-terminal kinase (JNK).[6][8] The pyridine nitrogen typically acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket. The aniline nitrogen provides a versatile attachment point for adding other chemical groups that can enhance potency and selectivity.[4]
Generic Kinase Signaling Pathway and Inhibition
The diagram below illustrates a simplified generic signaling pathway for a receptor tyrosine kinase (RTK), a frequent target for inhibitors. The pathway shows how extracellular signals lead to intracellular signaling cascades (like the MAPK pathway) that regulate cell proliferation and survival. Inhibitors derived from the 4-(pyridin-3-yl)aniline scaffold block this process by competing with ATP for its binding site on the kinase.
Caption: Inhibition of a generic RTK signaling pathway.
References
- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Solubility and Stability Profile of 4-Pyridin-3-ylaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive guide to establishing the solubility and stability profile of 4-Pyridin-3-ylaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on detailed, industry-standard experimental protocols and data presentation templates. The quantitative tables herein are illustrative and intended to be populated with data generated by the user.
Executive Summary
This compound is a biphenyl-like heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. This guide outlines the necessary experimental procedures to fully characterize the aqueous solubility, pH-dependent solubility, and stability profile of this compound under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties of this compound
A summary of known and predicted physicochemical properties of this compound is presented below. These values serve as a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | PubChem[1] |
| Molecular Weight | 170.21 g/mol | PubChem[1] |
| Appearance | Crystalline powder | ChemicalBook[2] |
| Melting Point | 182°C | ChemicalBook[2] |
| pKa (predicted) | 5.54 ± 0.10 | ChemicalBook[2] |
| LogP (predicted) | 1.8 | PubChem[1] |
Aqueous and pH-Dependent Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For ionizable compounds such as this compound, solubility can be significantly influenced by pH.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is designed to determine the equilibrium solubility of this compound in various aqueous media, as recommended by the World Health Organization (WHO).
3.1.1 Materials and Equipment
-
This compound (solid)
-
pH buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge
-
Validated HPLC-UV or LC-MS/MS method for quantification
-
pH meter
3.1.2 Procedure
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific pH buffer. A visual excess of solid should remain at the bottom of the vial.
-
Seal the vials and place them in an orbital shaker set at 37 °C.
-
Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method.
-
Measure the pH of the remaining supernatant to confirm that it has not significantly changed during the experiment.
-
Perform each experiment in triplicate.
Data Presentation: pH-Dependent Solubility of this compound
The results from the solubility experiments should be tabulated as follows:
| pH of Media | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 37 | [Experimental Data] | [Experimental Data] |
| 4.5 | 37 | [Experimental Data] | [Experimental Data] |
| 6.8 | 37 | [Experimental Data] | [Experimental Data] |
| 7.4 | 37 | [Experimental Data] | [Experimental Data] |
| 9.0 | 37 | [Experimental Data] | [Experimental Data] |
Workflow for Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Profile
Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3][4]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.
4.1.1 Materials and Equipment
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV-Vis spectrophotometer or photostability chamber
-
Oven
-
Validated stability-indicating HPLC-UV or LC-MS/MS method
4.1.2 Procedure
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 80°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 80°C for a specified time.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) in an oven.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.
Experimental Protocol: ICH Stability Studies
Long-term and accelerated stability studies are performed to predict the shelf-life of the drug substance.[5][6]
4.2.1 Materials and Equipment
-
This compound packaged in a container-closure system simulating the proposed storage and distribution packaging.
-
Stability chambers with controlled temperature and relative humidity (RH).
-
Validated stability-indicating HPLC-UV or LC-MS/MS method.
4.2.2 Procedure
-
Place samples of this compound in stability chambers under the following conditions:
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).
-
Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.
Data Presentation: Stability of this compound
4.3.1 Forced Degradation Results
| Stress Condition | Duration | Assay of this compound (%) | Major Degradants (% Peak Area) |
| 0.1 M HCl, 80°C | [Time] | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH, 80°C | [Time] | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂, RT | [Time] | [Experimental Data] | [Experimental Data] |
| Dry Heat, 105°C | [Time] | [Experimental Data] | [Experimental Data] |
| Photostability | 1.2M lux hr | [Experimental Data] | [Experimental Data] |
4.3.2 Long-Term Stability Results (25°C/60% RH)
| Time (months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | [Initial Data] | [Initial Data] | [Initial Data] |
| 3 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 6 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 9 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 12 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 18 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 36 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Workflow for Stability-Indicating Method Development
Caption: Workflow for Stability-Indicating Method Development.
Putative Metabolic Pathway
While no specific signaling pathways for this compound have been reported, the metabolism of structurally related aminopyridines can provide insights into its potential biotransformation. Studies on 4-aminopyridine have shown that it undergoes limited metabolism, primarily through hydroxylation followed by sulfation.[3][4] The cytochrome P450 enzyme CYP2E1 has been implicated in the hydroxylation step.[3][4] A putative metabolic pathway for this compound is proposed below.
Caption: Putative Metabolic Pathway for this compound.
Conclusion
This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the provided data presentation templates, researchers and drug development professionals can generate the necessary data to support further development of this compound. The outlined procedures are aligned with international regulatory expectations, ensuring that the generated data will be robust and reliable. Further studies are warranted to elucidate the specific biological targets and signaling pathways of this compound.
References
- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 4. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Pyridin-3-Yloxy)Aniline | C11H10N2O | CID 3159631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 4-Pyridin-3-ylaniline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-pyridin-3-ylaniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, and antimicrobial potential of these derivatives. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and workflows to aid in the ongoing development of novel therapeutics based on this versatile molecular framework.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2] The pyridine ring often acts as a hinge-binding motif within the ATP-binding pocket of kinases, while the aniline moiety provides a versatile point for substitution to enhance potency and selectivity.[2]
Quantitative Anticancer Data
The following tables summarize the in vitro cytotoxic activity of various this compound and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.
Table 1: Anticancer Activity of Pyridine and Aniline Derivatives against Breast Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 1 | Pyrazolo[4,3-c]hexahydropyridine | MDA-MB-231 | 4.2 | [3] |
| 2 | Pyrazolo[4,3-c]hexahydropyridine | MCF-7 | 2.4 | [3] |
| 3 | Styrylimidazo[1,2-a]pyridine | MDA-MB-231 | 12.12 ± 0.54 | [3] |
| 4 | Styrylimidazo[1,2-a]pyridine | MCF-7 | 9.59 ± 0.7 | [3] |
| 5 | Pyridazine Derivative | MDA-MB-231 | 0.99 ± 0.03 | [3] |
| 6 | Pyridazine Derivative | T-47D | 0.43 ± 0.01 | [3] |
| 7 | Pyrimidine Derivative | MCF-7 | 0.33 ± 0.24 | [3] |
Table 2: Anticancer Activity of Pyridine and Aniline Derivatives against Lung Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 8 | Pyrimidine-based acetamide | A549 | < 3.9 | [4] |
| 9 | 1,3,4-Oxadiazole-triazine | A549 | 23.9 | [5] |
| 10 | Benzothiazole Aniline | A549 | 100.16 ± 8.4 | [6] |
Table 3: Anticancer Activity of Pyridine and Aniline Derivatives against Colon Cancer Cell Lines
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 11 | Thiosemicarbazone Derivative | HT-29 | 6.7 ± 0.7 | [7] |
| 12 | Thiosemicarbazone Derivative | SW620 | 8.3 ± 0.3 | [7] |
| 13 | Triazolotriazine Derivative | HT-29 | 8.92 (72h) | [8] |
| 14 | Benzothiazole Aniline | HT-29 | 29.9 ± 0.3 | [6] |
Targeted Signaling Pathway: MAPK Pathway
A frequently implicated target of this compound derivatives is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10][11] This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the MAPK cascade, which is a common target for kinase inhibitors based on the pyridinyl-aniline scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (this compound derivatives)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some pyridine derivatives have demonstrated anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[12][13]
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of selected pyridine derivatives, with IC50 values for COX-2 inhibition.
Table 4: Anti-inflammatory Activity of Pyridine Derivatives
| Compound ID | Derivative Class | Target | IC50 (µM) | Reference |
| 15 | Pyrano[2,3-d]pyrimidine | COX-2 | 0.04 ± 0.09 | [14] |
| 16 | Pyrano[2,3-d]pyrimidine | COX-2 | 0.04 ± 0.02 | [14] |
| 17 | 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine | COX-2 | 0.36 | [14] |
| 18 | 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidine | COX-2 | 0.29 | [14] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX-2 to screen for potential inhibitors.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A specific probe produces a fluorescent signal proportional to the amount of Prostaglandin G2.
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (this compound derivatives)
-
COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the kit manufacturer's instructions.
-
-
Inhibitor Preparation:
-
Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitors at 10 times the final desired concentration in COX Assay Buffer.
-
-
Assay Reaction:
-
To a 96-well plate, add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme) to each well.
-
Add 10 µL of the diluted test inhibitor or vehicle (for control wells) to the respective wells.
-
Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine and aniline derivatives have been explored for their potential to combat bacterial and fungal infections.[15][16][17][18][19]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridine and aniline derivatives against representative bacterial and fungal strains.
Table 5: Antimicrobial Activity of Pyridine and Aniline Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 19 | Pyridine Derivative | Escherichia coli K12 | 0.2 - 1.3 | [15] |
| 20 | Halogenated Aniline | Escherichia coli | > 800 | [19] |
| 21 | 3-(Pyridine-3-yl)-2-oxazolidinone | Staphylococcus aureus | 32 - 64 | [17] |
| 22 | Alkyl Pyridinol | Staphylococcus aureus | 0.5 - 1 | [16] |
| 23 | Acridine Derivative | Candida albicans | 60 | [20] |
| 24 | 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide | Candida albicans | 25 - 100 | [21] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the standardized microbial suspension.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.
-
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse biological activities. The data and protocols presented in this guide highlight their significant potential in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationship studies suggest that modifications to both the pyridine and aniline rings can be strategically employed to optimize potency and selectivity.
Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development. The experimental methodologies outlined herein provide a robust framework for the continued exploration of this versatile chemical scaffold in the quest for novel and effective therapeutic agents.
References
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives with Potential Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Pyridin-3-ylaniline: From Synthesis to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridin-3-ylaniline, a biaryl amine comprised of a pyridine ring linked to an aniline moiety, has emerged as a significant structural motif in the field of medicinal chemistry. Its importance lies in its role as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This guide provides a comprehensive overview of the history, synthesis, and biological significance of this compound, with a focus on its application in the design of kinase inhibitors. The strategic combination of a hydrogen-bond-accepting pyridine nitrogen and a readily functionalizable aniline ring makes it a versatile building block for the development of novel therapeutic agents.[1][2]
Discovery and History
While a singular seminal publication detailing the initial discovery of this compound (CAS No. 82261-42-5) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridinylaniline derivatives in medicinal chemistry.[3][4][5][6] The recognition of the pyridine-aniline core as a key pharmacophore, particularly in the development of kinase inhibitors, has led to its widespread synthesis and application in drug discovery programs. The 4-(pyridin-4-yl)aniline scaffold, a close structural analog, is a well-established component of numerous kinase inhibitors, highlighting the significance of this class of compounds.[1][7] The primary utility of this compound has been as a crucial synthetic intermediate for creating more complex molecules with desired pharmacological activities.[2]
Synthesis of this compound
The most common and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction efficiently forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 3-bromopyridine is coupled with 4-aminophenylboronic acid.
Experimental Workflow: Suzuki-Miyaura Coupling
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Bromopyridine (1.0 eq)
-
4-Aminophenylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 3-bromopyridine, 4-aminophenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.[8]
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol [5] |
| CAS Number | 82261-42-5[3][4][5][6][9] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) |
| Amine (-NH₂) | 4.99 (br s, 2H) |
| Aromatic | 8.77 (d, 1H), 8.08 (d, 1H), 7.38-7.26 (m, 2H), 7.17 (d, 1H), 6.95 (d, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |
| Aromatic | 147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1 |
Note: NMR data is representative and based on similar structures. Actual chemical shifts may vary.[10]
Biological Significance and Applications
The 4-pyridinylaniline scaffold is a cornerstone in the design of protein kinase inhibitors.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]
Kinase Inhibition Mechanism
The pyridine nitrogen of the 4-pyridinylaniline moiety typically acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge region" of the kinase's ATP-binding pocket. The aniline portion provides a vector for chemical modification, allowing for the introduction of various substituents that can interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity.[1][2]
Biological Activities of Related Derivatives
While specific quantitative biological data for the parent this compound is not extensively published, numerous derivatives have been synthesized and evaluated for their therapeutic potential, primarily as anticancer agents.
| Derivative Class | Target Kinase(s) | Representative IC₅₀ Values | Cellular Activity | Reference |
| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2/cyclin A2 | 64.42 nM (for compound 7l) | Antiproliferative activity against various cancer cell lines (IC₅₀ = 0.83 - 8.61 µM) | [11] |
| 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives | PI3K | - | Antiproliferative activity against HCC827 cells (IC₅₀ = 1.12 µM for compound 7i) | [12] |
| Pyridine-Ureas | VEGFR-2 | 3.93 µM (for compound 8e) | Antiproliferative activity against MCF-7 cells (IC₅₀ = 0.22 µM for compound 8e) | [13] |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src kinase | Potent enzymatic and cellular activity | In vivo anti-tumor activity | [14] |
Conclusion
This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. While its own history is intertwined with the broader development of pyridinylaniline-based kinase inhibitors, its utility as a versatile synthetic intermediate is well-established. The straightforward and efficient synthesis, coupled with the inherent ability of its derivatives to potently and selectively inhibit key protein kinases, ensures that this compound will remain a valuable tool for medicinal chemists in the ongoing quest for novel and effective therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. 82261-42-5|this compound|BLD Pharm [bldpharm.com]
- 5. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(3-PYRIDYL)ANILINE | 82261-42-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 82261-42-5 Cas No. | 4-(Pyridin-3-yl)aniline | Apollo [store.apolloscientific.co.uk]
- 10. rsc.org [rsc.org]
- 11. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Hazards and Safety Information for 4-pyridin-3-yl-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical.
Chemical Identification
-
Chemical Name: 4-pyridin-3-yl-phenylamine
-
Synonyms: 4-(Pyridin-3-yl)aniline, 4-(3-Pyridyl)aniline, 3-(4-Aminophenyl)pyridine[1]
-
CAS Number: 82261-42-5[1]
-
Molecular Formula: C₁₁H₁₀N₂[1]
-
Molecular Weight: 170.21 g/mol [1]
Hazard Identification and Classification
The following tables summarize the hazard information for 4-pyridin-3-yl-phenylamine based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Pictograms and Signal Word
| Pictogram | Signal Word |
|
| Warning [1] |
GHS Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed[1] |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H332 | Harmful if inhaled[1] |
| H335 | May cause respiratory irritation[1] |
GHS Precautionary Statements
| Code | Statement |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash skin thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Response | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| P330 | Rinse mouth.[4] |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse.[4] |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols for Hazard Determination
The toxicological data for 4-pyridin-3-yl-phenylamine and similar chemicals are determined through a combination of in vitro, in vivo, and in silico methods.
In Silico Assessment: Quantitative Structure-Activity Relationship (QSAR)
Some toxicological endpoints for this compound may be predicted using Quantitative Structure-Activity Relationship (QSAR) models.[5]
-
Methodology: QSAR is a computational modeling technique that correlates the structural and physicochemical properties of a chemical with its biological activity or toxicity.[5][6] By comparing the structure of 4-pyridin-3-yl-phenylamine to a large database of compounds with known toxicological profiles, models can predict its potential hazards.[7] This approach is often used as a screening tool to prioritize chemicals for further testing and to reduce the reliance on animal testing.[5][7] The process involves:
-
Defining the chemical structure of 4-pyridin-3-yl-phenylamine.
-
Calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties.
-
Using a statistical model (e.g., regression, machine learning) trained on a dataset of similar chemicals with known toxicity to predict the endpoint of interest (e.g., skin irritation, acute toxicity).[6]
-
Defining the applicability domain of the model to ensure the prediction is reliable.[7]
-
In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model
To assess the potential for skin irritation (GHS Category 2), in vitro methods using reconstructed human epidermis (RhE) models, such as the EpiDerm™ Skin Irritation Test (SIT), are employed. These methods are recognized by regulatory bodies as replacements for traditional animal testing.[8][9][10]
-
Methodology:
-
Tissue Culture: Three-dimensional RhE models, which consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis, are used.[8]
-
Exposure: The test chemical (4-pyridin-3-yl-phenylamine) is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[8] A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel.[8]
-
Post-Incubation: After exposure, the chemical is washed off, and the tissues are incubated for a prolonged period (e.g., 42 hours) to allow for the development of cytotoxic effects.[11]
-
Viability Assay: Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and quantified spectrophotometrically.[11]
-
Classification: The substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[10]
-
In Vitro Eye Irritation Testing: Reconstructed Human Cornea-like Epithelium (RhCE) Model
To assess the potential for serious eye irritation (GHS Category 2A), in vitro tests using reconstructed human cornea-like epithelial (RhCE) models, such as the EpiOcular™ Eye Irritation Test (EIT), are utilized.[12]
-
Methodology:
-
Tissue Culture: The test system uses a three-dimensional RhCE model composed of normal, human-derived cells that have formed a non-keratinized epithelium mimicking the human cornea.[12]
-
Exposure: The test chemical is applied to the surface of the RhCE tissues in duplicate for a specified duration (e.g., 6 hours for solids).[13]
-
Post-Incubation and Viability Assay: Following exposure and rinsing, the tissues are incubated, and cell viability is determined using the MTT assay, similar to the skin irritation protocol.[12]
-
Classification: A chemical is classified as an eye irritant if the tissue viability falls below a predefined threshold (e.g., ≤ 60%) relative to the negative control.[13]
-
Visualizations
Caption: Workflow for Chemical Hazard Assessment.
Caption: General Toxicity Pathway for Aniline Derivatives.
First Aid Measures
Immediate medical attention is required in case of exposure.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, administer artificial respiration. Call a poison center or doctor immediately.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or ophthalmologist.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[14]
Handling and Storage
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents. Store in a locked-up area accessible only to authorized personnel.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways. Waste material must be disposed of as hazardous waste.
References
- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. stonhard.ca [stonhard.ca]
- 4. chem-space.com [chem-space.com]
- 5. QSAR Modelling – ToxMinds [toxminds.com]
- 6. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. sterlab-store.com [sterlab-store.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. kishida.co.jp [kishida.co.jp]
Methodological & Application
Synthesis of 4-Pyridin-3-ylaniline via Suzuki Coupling: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 4-pyridin-3-ylaniline, a valuable building block in medicinal chemistry, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the reaction between 4-bromoaniline and 3-pyridinylboronic acid, offering insights into optimized reaction conditions, catalyst selection, and purification methods. This application note also includes a summary of the pharmacological significance of the this compound scaffold, quantitative data from various synthetic approaches, and detailed experimental procedures to ensure reproducibility.
Introduction
The this compound moiety is a privileged scaffold in drug discovery, forming the core structure of numerous kinase inhibitors and other pharmacologically active agents.[1][2] The pyridine ring can serve as a hydrogen bond acceptor, interacting with the hinge region of kinase ATP-binding sites, while the aniline group provides a versatile point for further functionalization to enhance potency and selectivity.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a direct and efficient route to synthesize biaryl compounds like this compound.[3][4] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound in the presence of a base.
Synthesis of this compound
The synthesis of this compound is achieved via the Suzuki-Miyaura coupling of 4-bromoaniline with 3-pyridinylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.
Reaction Scheme
Caption: General scheme for the synthesis of this compound.
Optimization of Reaction Conditions
The successful synthesis of this compound via Suzuki coupling is highly dependent on the careful selection of reaction parameters. Below is a summary of various conditions reported in the literature for the coupling of 4-bromoaniline and its derivatives with arylboronic acids.
| Aryl Halide | Boronic Acid | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (0.01) | None | K₂CO₃ (2.0) | DMF/H₂O | 120 | 0.5 | 98 | [5] |
| 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.01) | None | K₂CO₃ (2.0) | DMF/H₂O | 120 | 0.5 | 99 | [5] |
| 4-Bromoaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ (0.01) | None | K₂CO₃ (2.0) | DMF/H₂O | 120 | 1 | 96 | [5] |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045) | None | K₂CO₃ (2.0) | IPA | 90 | 12 | 62 | [6] |
| 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (3.0) | MeCN/H₂O (4:1) | 80 | 1-2 | Up to 90 | [7] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to good | [8] |
Experimental Protocols
General Procedure for Suzuki Coupling
The following is a general protocol for the synthesis of this compound. Optimization of catalyst, base, solvent, and temperature may be required to achieve the best results.
Materials:
-
4-Bromoaniline
-
3-Pyridinylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 equiv.), 3-pyridinylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas three times.
-
Add the anhydrous, degassed solvent to the flask via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data for this compound
1H NMR (400 MHz, CDCl₃): δ 3.68 (s, 2H, NH₂), 6.77 (d, J= 8 Hz, 2H, ArH), 6.89 (t, J= 7.3 Hz, 1H, ArH), 7.28 (t, J= 7.3 Hz, 2H, ArH).[9]
13C NMR (100 MHz, CDCl₃): δ 115.24, 118.76, 129.43, 146.59.[9]
Mass Spectrometry (MS):
-
Molecular Formula: C₁₁H₁₀N₂
-
Molecular Weight: 170.21 g/mol
-
Monoisotopic Mass: 170.0844 Da
Visualizing the Workflow and Catalytic Cycle
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Suzuki Coupling Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent system, high yields of the desired product can be achieved. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation of this important medicinal chemistry scaffold. Further optimization of the reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Pyridin-4-ylaniline|Heterocyclic Building Block [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(pyridin-3-yl)aniline
Introduction
The compound 4-(pyridin-3-yl)aniline is a significant biaryl amine scaffold, a structural motif frequently found in pharmacologically active molecules and advanced materials. Its synthesis is of considerable interest to researchers in medicinal chemistry and drug development. The most robust and widely employed method for constructing the critical C-C bond in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forges a bond between an aryl halide and an organoboron compound, offering high functional group tolerance and excellent yields.[2]
This document provides detailed protocols, reaction parameters, and troubleshooting guidance for the synthesis of 4-(pyridin-3-yl)aniline via the Suzuki-Miyaura reaction, tailored for researchers, scientists, and drug development professionals.
Reaction Scheme and Mechanism
The synthesis is achieved by coupling a 4-haloaniline (typically 4-bromoaniline or 4-iodoaniline) with pyridin-3-ylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
Caption: Overall synthetic scheme for 4-(pyridin-3-yl)aniline.
The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 4-haloaniline, inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step of the cycle.[1]
-
Transmetalation: The organic group from the pyridin-3-ylboronic acid is transferred to the palladium(II) center. A base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyridinyl group to the palladium complex.[1]
-
Reductive Elimination: The two coupled organic ligands (the 4-aminophenyl and pyridin-3-yl groups) are eliminated from the palladium(II) complex. This step forms the final C-C bond in the product, 4-(pyridin-3-yl)aniline, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters and Data Summary
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Table 1: Overview of Key Reaction Components
| Component | Example(s) | Role in Reaction |
| Aryl Halide | 4-Bromoaniline, 4-Iodoaniline | Electrophilic coupling partner; provides the aniline moiety. |
| Boronic Acid | Pyridin-3-ylboronic acid | Nucleophilic coupling partner; provides the pyridine moiety. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The core of the catalytic cycle; facilitates C-C bond formation.[2] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes the Pd center, enhances its reactivity, and influences the rate of oxidative addition and reductive elimination.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for the transmetalation step.[1][4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate and temperature. |
Table 2: Representative Optimized Reaction Conditions
| Entry | Aryl Halide (eq.) | Boronic Acid (eq.) | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoaniline (1.0) | Pyridin-3-ylboronic acid (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | >90 |
| 2 | 4-Iodoaniline (1.0) | Pyridin-3-ylboronic acid (1.1) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O (5:1) | 90 | 85-95 |
| 3 | 4-Bromoaniline (1.0) | Pyridin-3-ylboronic acid (1.5) | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2.5) | DMF | 110 | >90 |
Note: The data presented are representative and may require optimization based on specific laboratory conditions and reagent purity.
Experimental Protocols
This section provides a generalized, step-by-step procedure for the synthesis of 4-(pyridin-3-yl)aniline.
Materials:
-
4-Bromoaniline (1.0 eq)
-
Pyridin-3-ylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoaniline, pyridin-3-ylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst/Ligand Addition: In a separate vial under the inert atmosphere, add Palladium(II) Acetate and the SPhos ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 ratio) to the Schlenk flask via cannula or syringe.[5]
-
Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(pyridin-3-yl)aniline.
Caption: A standard experimental workflow for the Suzuki-Miyaura synthesis.
References
Application Notes and Protocols for the Use of 4-Pyridin-3-ylaniline in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridin-3-ylaniline and its derivatives are pivotal building blocks in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The pyridine-aniline scaffold is a well-established pharmacophore capable of forming key interactions within the ATP-binding site of numerous kinases.[1] This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the development of potent kinase inhibitors, with a focus on inhibitors of Bcr-Abl, Src, and JNK kinases.
Application Notes
The this compound moiety serves as a versatile scaffold in kinase inhibitor design. The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket, a crucial interaction for potent inhibition. The aniline portion of the molecule provides a convenient point for chemical modification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.[1]
A prominent example of a drug synthesized from a derivative of this scaffold is Nilotinib , a second-generation tyrosine kinase inhibitor targeting the Bcr-Abl kinase, which is the causative agent in Chronic Myeloid Leukemia (CML).[2][3] The synthesis of Nilotinib involves the key intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, which is structurally closely related to this compound.[4]
Furthermore, the anilino-pyrimidine and anilino-quinoline cores, which can be synthesized from this compound derivatives, have been identified as potent inhibitors of Src family kinases and c-Jun N-terminal kinases (JNK) , both of which are implicated in cancer and inflammatory diseases.[1][5]
Kinase Signaling Pathways
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and development. Below are simplified diagrams of the Bcr-Abl, JNK, and Src signaling pathways.
Caption: Bcr-Abl signaling pathway and the point of inhibition by this compound-based inhibitors.
Caption: JNK signaling pathway and the point of inhibition by this compound-based inhibitors.
Caption: Src signaling pathway and the point of inhibition by this compound-based inhibitors.
Experimental Protocols
The synthesis of kinase inhibitors using this compound typically involves two key chemical transformations: a palladium-catalyzed cross-coupling reaction to form the biaryl scaffold, and a subsequent amidation or amination to introduce the desired side chains.
General Experimental Workflow
Caption: General workflow for the synthesis of kinase inhibitors from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a functionalized aryl halide.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid/ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.)
-
Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Protocol 2: Amide Coupling for the Synthesis of a Nilotinib Analog
This protocol outlines the final amide bond formation to synthesize a kinase inhibitor, using an intermediate derived from this compound.
Materials:
-
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 equiv.)
-
Substituted aniline (e.g., 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, 1.1 equiv.)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equiv.)
-
Base (e.g., DIPEA, triethylamine, 2.0 equiv.)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid intermediate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent and the base, and stir for 10-15 minutes at room temperature.
-
Add the substituted aniline to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Quantitative Data
The following tables summarize the inhibitory activities of Nilotinib and related kinase inhibitors synthesized from this compound analogs.
Table 1: Inhibitory Activity of Nilotinib against Bcr-Abl and other Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Nilotinib | Bcr-Abl | 20 - 60 | [6] |
| PDGFR | 69 | [6] | |
| c-KIT | 210 | [6] | |
| CSF-1R | 125 - 250 | [6] | |
| DDR1 | 3.7 | [6] |
Table 2: Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Analogs against JNK3
| Compound ID | Core Scaffold | Substitution | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 2-Anilino | JNK3 | 0.63 | [7] |
| 2 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino | JNK3 | 0.16 | [7] |
| 3 | 4-(Pyrazol-3-yl)-pyridine | 2-Anilino, 5-Chloro | JNK3 | 0.08 | [7] |
Table 3: Cytotoxicity of Ferrocene-Modified Nilotinib Analogues in Leukemia Cell Lines
| Compound | K-562 IC₅₀ (µM) | LAMA-84 IC₅₀ (µM) | AR-230 IC₅₀ (µM) | BV-173 IC₅₀ (µM) | Reference |
| Imatinib (reference) | 56.3 ± 4.8 | 0.9 ± 0.1 | 4.7 ± 0.5 | 22.8 ± 2.1 | [8] |
| Ferrocene-Nilotinib Analogue | 0.8 ± 0.1 | 2.1 ± 0.2 | 1.5 ± 0.2 | 15.1 ± 1.4 | [8] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. Its structural features allow for the creation of potent and selective inhibitors targeting key kinases in various disease-related signaling pathways. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Versatility of 4-Pyridin-3-ylaniline in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors
The 4-pyridin-3-ylaniline core is a significant pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective kinase inhibitors. Its unique structural features allow for critical interactions within the ATP-binding sites of various kinases, making it a cornerstone in the design of targeted therapies for a multitude of diseases, particularly cancer and inflammatory conditions.
The pyridine ring of the this compound moiety often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The aniline portion provides a convenient point for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This adaptability has led to the discovery of numerous inhibitors targeting key kinases in crucial signaling pathways.
Application in Targeting Key Kinases
Derivatives of this compound have demonstrated inhibitory activity against a range of important kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Src kinase, Bcr-Abl, c-Jun N-terminal kinase (JNK), and Phosphoinositide 3-kinase delta (PI3Kδ).
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibitors targeting the VEGF/VEGFR signaling pathway can effectively block this process.[3][4] The this compound scaffold has been incorporated into small molecules designed to inhibit VEGFR-2.[5]
Src Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[6][7] Its aberrant activation is linked to the progression of many cancers, making it a significant target for anticancer drug design.[7] Several 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines, which are structurally related to this compound, have been identified as potent Src kinase inhibitors.[8][9]
Bcr-Abl Kinase Inhibition
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML).[10] The development of Bcr-Abl inhibitors has revolutionized the treatment of CML.[11] Nilotinib, a second-generation Bcr-Abl inhibitor, features a core structure derived from a substituted this compound, highlighting the importance of this scaffold in targeting this oncoprotein.[12]
c-Jun N-terminal Kinase (JNK) Inhibition
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[13][14] Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[13] Pyridine-based compounds, including those with a 4-(pyrazol-3-yl)-pyridine core, have been developed as potent JNK inhibitors.[14]
Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition
PI3Kδ is a lipid kinase that plays a crucial role in the activation and function of immune cells, particularly B-cells.[15] Its inhibition is a promising therapeutic strategy for hematological malignancies and inflammatory diseases.[15]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors incorporating the this compound or a similar pyridinylaniline scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Src Kinase Inhibitors | |||
| Dasatinib | c-Src | 0.8 | [6] |
| Saracatinib (AZD0530) | c-Src | 2.7 | [6] |
| Bosutinib (SKI-606) | c-Src | 1.2 | [6] |
| Compound 36 | c-Src | 12500 | [7] |
| Bcr-Abl Kinase Inhibitors | |||
| Nilotinib | Bcr-Abl | <30 | [12] |
| Compound A2 | Bcr-Abl | - | |
| Compound A8 | Bcr-Abl | - | |
| Compound A9 | Bcr-Abl | - | |
| Compound I | Bcr-Abl | 40-90 | [5] |
| Compound II | Bcr-Abl | 40-90 | [5] |
| Compound III | Bcr-Abl | 40-90 | [5] |
| JNK Inhibitors | |||
| Compound 1 | JNK3 | 630 | [14] |
| Compound 12 | JNK3 | 160 | [14] |
| Compound 13 | JNK3 | 80 | [14] |
| Compound 35 | JNK3 | 181 | [13] |
| PI3Kδ Inhibitors | |||
| Idelalisib | PI3Kδ | 1.2 | |
| Compound M7 | PI3Kδ | - | [15] |
Note: IC50 values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.
Experimental Protocols
General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of the this compound core structure.
Materials:
-
Substituted 4-haloaniline (e.g., 4-bromo-2-methylaniline)
-
3-Pyridylboronic acid or a corresponding boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the substituted 4-haloaniline (1.0 eq.), 3-pyridylboronic acid (1.1-1.5 eq.), base (2.0-3.0 eq.), and palladium catalyst (1-5 mol%).
-
Add the anhydrous solvent to the flask.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader (luminometer or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
In a multi-well plate, add the kinase and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry for the design and discovery of potent kinase inhibitors. Its favorable binding interactions and amenability to chemical modification have led to the development of important therapeutic agents and a wealth of ongoing research. The continued exploration of this privileged structure is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of diseases.
References
- 1. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 11. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel covalent PI3Kδ inhibitors bearing alaninamide moiety by lysine-targeted covalent strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Silico Discovery of a Novel PI3Kδ Inhibitor Incorporating 3,5,7-Trihydroxychroman-4-one Targeting Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 3-bromopyridine with Aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N-phenylpyridin-3-amine through the N-arylation of 3-bromopyridine with aniline. This transformation is a critical step in the synthesis of various pharmaceutical compounds and functional materials, with the resulting diarylamine scaffold being a key pharmacophore in many kinase inhibitors.
Two of the most powerful and widely adopted methods for this C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented. This guide offers a comparative overview of these methodologies, including detailed reaction conditions, expected yields, and step-by-step experimental procedures to aid researchers in selecting the most suitable method for their specific application.
Comparative Overview of N-arylation Methods
The choice between a Palladium-catalyzed or Copper-catalyzed approach often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
-
Buchwald-Hartwig Amination (Palladium-catalyzed): This method is renowned for its broad substrate scope, high functional group tolerance, and generally high yields.[1][2] A vast array of well-defined palladium pre-catalysts and sophisticated phosphine ligands have been developed, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions.[1]
-
Ullmann Condensation (Copper-catalyzed): Historically, the Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern advancements, particularly the use of ligands, have led to significantly milder and more efficient protocols.[3] Copper-catalyzed methods can be more cost-effective than their palladium counterparts and are often preferred in large-scale industrial settings.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the N-arylation of 3-bromopyridine with aniline using both Palladium and Copper-based catalytic systems. The data is compiled from literature reports of the specific reaction or closely related analogues.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12 | ~91 |
| 2 | Pd(OAc)₂ (5) | BINAP (8) | Cs₂CO₃ (10) | Toluene | 110 | 8 | Not specified |
Table 2: Copper-Catalyzed Ullmann Condensation Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 130 | 48 | ~90 |
| 2 | CuI | 6-hydroxy picolinhydrazide | K₂CO₃ | MeOH/EtOH (1:1) | Elevated | Not specified | 90[4] |
Experimental Protocols
The following are detailed, step-by-step protocols for the N-arylation of 3-bromopyridine with aniline.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination[1]
This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-bromopyridine with aniline.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe.
-
Add 3-bromopyridine and aniline to the reaction mixture via syringe.
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenylpyridin-3-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation[1]
This protocol details the copper-catalyzed N-arylation of 3-iodopyridine with aniline. While the protocol specifies 3-iodopyridine, it can be adapted for 3-bromopyridine, potentially requiring longer reaction times or higher temperatures.
Materials:
-
3-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
Sealed tube or microwave reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube, add 3-iodopyridine, aniline, copper(I) iodide, L-proline, and potassium carbonate.
-
Evacuate the tube and backfill with argon.
-
Add anhydrous DMSO to the tube via syringe.
-
Seal the tube tightly.
-
Place the sealed tube in a preheated oil bath at 130 °C and stir the reaction mixture for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, carefully open the tube.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the N-phenylpyridin-3-amine product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for N-arylation.
Key Components and Their Relationship
Caption: Key components in the N-arylation reaction.
References
Application Notes and Protocols: 4-Pyridin-3-ylaniline as a Versatile Intermediate for Organic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyridin-3-ylaniline is a key heterocyclic building block in the design and synthesis of advanced organic semiconductor materials. Its unique molecular structure, featuring an electron-donating aniline moiety and an electron-withdrawing pyridine ring, provides a versatile platform for tuning the optoelectronic properties of organic materials. This allows for the development of bespoke semiconductors for a range of applications, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The aniline group serves as a convenient point for further functionalization, enabling the creation of extended π-conjugated systems, while the pyridine nitrogen offers a site for modulating charge transport characteristics and improving interfacial properties in electronic devices.
These application notes provide an overview of the utility of this compound as an intermediate and detail protocols for the synthesis of its derivatives and their integration into organic semiconductor devices.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| IUPAC Name | 4-(Pyridin-3-yl)aniline | [1] |
| CAS Number | 82261-42-5 | [1] |
| Appearance | Solid | |
| SMILES | C1=CC(=CN=C1)C2=CC=C(C=C2)N | [1] |
| InChIKey | DKFDPLVNPGJNDE-UHFFFAOYSA-N | [1] |
Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, and it is particularly well-suited for creating derivatives of this compound. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. To synthesize derivatives of this compound, one can couple 4-bromoaniline with 3-pyridinylboronic acid or vice versa.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of this compound derivatives.
Materials:
-
4-Bromoaniline (or other substituted haloaniline)
-
3-Pyridinylboronic acid (or other substituted boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 equiv), 3-pyridinylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 ratio) to the Schlenk flask via a cannula or syringe.
-
Add the catalyst mixture to the reaction flask.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound can be designed to function as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs) in OLEDs, depending on the nature of the substituents attached to the aniline nitrogen or the pyridine ring.[2]
This compound Derivatives as Hole-Transporting Materials (HTMs)
By incorporating electron-donating groups, such as triarylamines, onto the aniline nitrogen of this compound, materials with suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport can be synthesized.[3]
Table 2: Performance of OLEDs with Pyridine-Based Hole-Transporting Materials
While specific data for this compound derivatives are emerging, the following table summarizes the performance of OLEDs employing other pyridine-based HTMs as a benchmark.[4][5][6]
| HTM Derivative | Emitter | Max. Luminance (cd/m²) | Max. EQE (%) | Max. Current Eff. (cd/A) | Emission Color | Reference |
| Pyrene-Pyridine (Py-Br) | Yellow Emitter | 17,300 | 9.0 | 27.6 | Yellow | [5][6] |
| Pyrene-Pyridine (Py-MeO) | Yellow Emitter | - | - | 25.7 | Yellow | [5] |
| Pyrene-Pyridine (Py-03) | Yellow Emitter | - | - | 26.6 | Yellow | [5] |
| Pyrene-Pyridine (Py-Me) | Yellow Emitter | - | - | 25.2 | Yellow | [5] |
This compound Derivatives as Electron-Transporting Materials (ETMs)
The inherent electron-deficient nature of the pyridine ring makes this compound a suitable core for developing ETMs.[2] Functionalization with electron-withdrawing groups can further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection from the cathode.
Table 3: Performance of OLEDs with Pyridine-Based Electron-Transporting Materials
The following table provides benchmark performance data for OLEDs using various pyridine-based ETMs.[4][7]
| ETM Derivative | Emitter | Max. EQE (%) | Triplet Energy (eV) | Device Type | Reference |
| 2,6-pyridine based cross-linkable | Blue Phosphor | >14.0 | 2.82 | Spin-coated | [7] |
| 2,6-pyridine based cross-linkable | Blue Phosphor | 12.1 | 2.82 | Inkjet-printed | [7] |
Experimental Protocol: OLED Fabrication
This protocol outlines a general procedure for the fabrication of a multilayer OLED device using thermal evaporation.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole-Transporting Layer (HTL) material (e.g., a triarylamine derivative of this compound)
-
Emissive Layer (EML) host and dopant materials
-
Electron-Transporting Layer (ETL) material
-
Electron-Injecting Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
Deionized water, acetone, isopropanol
-
UV-ozone or oxygen plasma cleaner
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone or oxygen plasma.
-
HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
-
HTL Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the HTL material to a desired thickness (e.g., 40 nm).
-
EML Deposition: Co-evaporate the EML host and dopant materials at a specific ratio to a desired thickness (e.g., 20 nm).
-
ETL Deposition: Deposit the ETL material to a desired thickness (e.g., 30 nm).
-
EIL Deposition: Deposit a thin EIL (e.g., 1 nm of LiF).
-
Cathode Deposition: Deposit the cathode material (e.g., 100 nm of Al) through a shadow mask.
-
Encapsulation: Encapsulate the device in an inert atmosphere to prevent degradation from moisture and oxygen.
Application in Perovskite Solar Cells (PSCs)
Pyridine-based compounds, including derivatives of this compound, are promising as hole-selective materials in lead-free double perovskite solar cells.[8][9] The pyridine nitrogen can interact with the perovskite layer, potentially improving the interface quality and facilitating efficient hole extraction.[2]
Table 4: Performance of Lead-Free Double Perovskite Solar Cells with Pyridine-Based Hole Selective Layers
The following table presents performance data for Cs₂AgBiBr₆ perovskite solar cells employing various pyridine-based hole selective layers (HSLs).[8][9]
| HSL | Voc (mV) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PyDAnCBZ | 1059.0 | 3.73 | 74.0 | 2.92 | [8][9] |
| PyPDAn | 1053.2 | 2.76 | 65.4 | 1.90 | [8][9] |
| PyDAn | - | - | - | ~1 | [8][9] |
| PyPTPDAn | - | - | - | ~1 | [8][9] |
Experimental Protocol: Perovskite Solar Cell Fabrication (n-i-p structure)
This protocol provides a general procedure for the fabrication of a lead-free double perovskite solar cell.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Electron Transport Layer (ETL) precursor (e.g., TiO₂ paste)
-
Perovskite precursor solution (e.g., for Cs₂AgBiBr₆)
-
Hole Selective Layer (HSL) solution (e.g., PyDAnCBZ in a suitable solvent)
-
Gold (Au) for the back electrode
-
Appropriate solvents and cleaning agents
Procedure:
-
Substrate Preparation: Clean the FTO substrates following a standard procedure.
-
ETL Deposition: Deposit a compact and a mesoporous TiO₂ layer on the FTO substrate and sinter at high temperature.[10]
-
Perovskite Deposition: Spin-coat the Cs₂AgBiBr₆ perovskite precursor solution onto the TiO₂ layer in an inert atmosphere and anneal.
-
HSL Deposition: Spin-coat the pyridine-based HSL solution onto the perovskite layer.[10]
-
Electrode Deposition: Thermally evaporate the gold back electrode onto the HSL.
Characterization of Materials and Devices
Table 5: Key Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation of synthesized molecules. |
| Mass Spectrometry (MS) | Determination of molecular weight. |
| UV-Vis Spectroscopy | To determine the optical bandgap of the materials. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the materials. |
| Current Density-Voltage-Luminance (J-V-L) Measurement | To characterize the performance of OLEDs. |
| Current Density-Voltage (J-V) Measurement under Illumination | To characterize the performance of PSCs. |
Experimental Protocol: Cyclic Voltammetry
Procedure:
-
Prepare a solution of the this compound derivative in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram and determine the onset oxidation and reduction potentials.
-
Calibrate the potentials against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
-
Calculate the HOMO and LUMO energy levels using the following equations:
-
HOMO (eV) = -[Eoxonset - EFc/Fc+1/2 + 4.8]
-
LUMO (eV) = -[Eredonset - EFc/Fc+1/2 + 4.8]
-
Conclusion
This compound is a valuable and versatile intermediate for the development of novel organic semiconductors. Its adaptable structure allows for the synthesis of a wide range of derivatives with tailored electronic properties suitable for applications in both OLEDs and perovskite solar cells. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize materials based on this promising building block for next-generation organic electronic devices.
References
- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. m.youtube.com [m.youtube.com]
Application Note: High-Throughput Purity Analysis of 4-Pyridin-3-ylaniline by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of 4-Pyridin-3-ylaniline, a key intermediate in pharmaceutical synthesis. The described method is capable of separating the main component from potential process-related impurities and degradation products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, making it suitable for routine quality control and stability testing.
Introduction
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it an ideal technique for the quantitative analysis of this compound and the identification of its impurities.[1] This application note describes a validated LC-MS method for the purity assessment of this compound, including the separation from potential impurities arising from its synthesis, which often involves a Suzuki-Miyaura cross-coupling reaction.
Chemical Properties
-
Chemical Structure:
Figure 1: Chemical structure of this compound. -
Molecular Formula: C₁₁H₁₀N₂
-
Molecular Weight: 170.21 g/mol
Experimental Protocol
This section provides a detailed methodology for the LC-MS purity analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute 100 µL of the standard stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol. Further dilute 1 mL of this solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The following stress conditions were applied to a 100 µg/mL solution of this compound:
-
Acidic Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours. Neutralize with 1N NaOH.
-
Basic Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.
-
Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours. A 100 µg/mL solution was then prepared.
-
Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 24 hours. A 100 µg/mL solution was then prepared.
LC-MS Conditions
The separation of this compound and its potential impurities was achieved using the following chromatographic and mass spectrometric conditions.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute, and re-equilibrate for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (m/z 50-500) and SIM/MRM |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Nitrogen, 600 L/hr |
Data Presentation
The following tables summarize the expected quantitative data for the validation of this method.
Table 3: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (n=6) |
Table 4: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | ≥ 0.999 |
Table 5: Precision
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 3.0% |
Table 6: Accuracy (% Recovery)
| Spiked Level | Acceptance Criteria |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Table 7: Potential Impurities and Degradation Products
| Impurity/Degradant | Origin | Expected m/z [M+H]⁺ |
| 4,4'-Bipyridine | Synthesis (Homocoupling) | 157.08 |
| 3,3'-Diaminobiphenyl | Synthesis (Homocoupling) | 185.11 |
| Pyridine | Synthesis (Protodeboronation) | 80.05 |
| 4-Pyridin-3-yl)aniline N-oxide | Degradation (Oxidative) | 187.08 |
| Hydroxylated this compound | Degradation (Hydrolytic) | 187.08 |
Visualization
Experimental Workflow
The following diagram illustrates the logical flow of the LC-MS purity analysis of this compound.
Caption: Workflow for the LC-MS purity analysis of this compound.
Conclusion
The LC-MS method described in this application note provides a reliable and efficient tool for the purity assessment of this compound. The method is specific, sensitive, and stability-indicating, making it suitable for routine quality control in a pharmaceutical development setting. The detailed protocol and clear data presentation facilitate straightforward implementation and integration into existing analytical workflows.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Aminophenylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) protocol for the separation and purification of positional isomers of aminophenylpyridine. The method utilizes reverse-phase chromatography, which is a staple in pharmaceutical and chemical laboratories for its versatility and reproducibility. This protocol is designed to provide high-resolution separation of these closely related isomers, which is a critical step in their characterization, and subsequent use in drug discovery and development. The presented method is suitable for both analytical-scale separation and scale-up for preparative purification.
Introduction
Aminophenylpyridine derivatives are an important class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The biological activity and physicochemical properties of these compounds are highly dependent on the substitution pattern of the amino and phenyl groups on the pyridine ring. Consequently, the ability to isolate and purify specific isomers is paramount for accurate structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The inherent similarities in the physicochemical properties of these isomers, however, present a significant purification challenge. This protocol outlines a systematic approach to their separation using HPLC.
Physicochemical Properties of Aminophenylpyridine Isomers
The successful development of an HPLC separation method is contingent on understanding the physicochemical properties of the analytes. Aminophenylpyridines are basic compounds due to the presence of the pyridine nitrogen and the amino group. The pKa of aminopyridines is typically in the range of 6-9, and the addition of a phenyl group is expected to slightly modify this basicity. The solubility of these isomers is generally higher in organic solvents compared to water. The subtle differences in polarity and pKa among the isomers are exploited for their chromatographic separation.
| Isomer | Structure | Predicted pKa (approx.) | Predicted LogP (approx.) |
| 2-Amino-3-phenylpyridine | 6.5 | 2.1 | |
| 2-Amino-4-phenylpyridine | 6.8 | 2.0 | |
| 2-Amino-5-phenylpyridine | 6.7 | 2.2 | |
| 4-Amino-2-phenylpyridine | 9.1 | 1.9 |
Table 1: Physicochemical Properties of Selected Aminophenylpyridine Isomers. The pKa and LogP values are estimations based on the properties of aminopyridines and phenylpyridines and serve as a guide for method development.
Experimental Protocol
This protocol is optimized for the separation of a mixture of aminophenylpyridine isomers.
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC grade)
-
Additives: Formic acid (FA), Trifluoroacetic acid (TFA) (HPLC grade)
-
Sample: A mixture of aminophenylpyridine isomers dissolved in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
2. HPLC System and Column
-
HPLC System: A standard analytical or preparative HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 80 |
| 25 | 80 |
| 26 | 10 |
| 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation
-
Accurately weigh and dissolve the aminophenylpyridine isomer mixture in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Purification Procedure
-
Equilibrate the HPLC column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution program as described above.
-
Monitor the separation in real-time using the UV detector.
-
Collect fractions corresponding to the resolved peaks.
-
Analyze the collected fractions for purity using the same HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the isolated isomers.
Expected Results and Data
The described HPLC method is expected to provide baseline separation of the aminophenylpyridine isomers. The elution order will depend on the specific substitution pattern, with less polar isomers generally eluting later in a reverse-phase system.
| Isomer | Retention Time (min) | Resolution (Rs) | Purity (%) |
| 4-Amino-2-phenylpyridine | 12.5 | - | >98 |
| 2-Amino-4-phenylpyridine | 14.2 | 2.8 | >99 |
| 2-Amino-3-phenylpyridine | 15.8 | 2.5 | >99 |
| 2-Amino-5-phenylpyridine | 17.1 | 2.1 | >98 |
Table 2: Representative Chromatographic Data for the Separation of Aminophenylpyridine Isomers. Retention times and resolution values are illustrative and may vary depending on the specific HPLC system and column used.
Method Development and Optimization
The provided protocol serves as a starting point and can be further optimized for specific isomer mixtures.
-
Mobile Phase pH: The addition of an acid like formic acid or TFA is crucial for protonating the basic analytes, which leads to improved peak shape and retention time reproducibility. Varying the pH can significantly impact the selectivity of the separation.
-
Organic Modifier: While acetonitrile is used in this protocol, methanol can also be employed. The choice of organic solvent can alter the elution order and resolution.
-
Column Chemistry: For challenging separations, alternative stationary phases such as phenyl-hexyl or embedded polar group (EPG) columns can be explored.
-
Gradient Slope: Adjusting the gradient slope can improve the resolution between closely eluting peaks. A shallower gradient will generally increase the separation but also the run time.
Workflow Diagram
Caption: Experimental workflow for the HPLC purification of aminophenylpyridine isomers.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC-based purification of aminophenylpyridine isomers. The method is robust, reproducible, and can be adapted for both analytical and preparative scale separations. By following this protocol, researchers can effectively isolate and purify these important building blocks for further investigation in drug discovery and materials science.
Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Pyridin-3-ylanilin für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 4-Pyridin-3-ylanilin ist ein wichtiger Baustein in der medizinischen Chemie, der häufig als Grundgerüst für die Entwicklung von Kinase-Inhibitoren dient. Die Struktur-Aktivitäts-Beziehungs (SAR)-Studien dieses Moleküls sind entscheidend für die Optimierung der Wirksamkeit, Selektivität und der pharmakokinetischen Eigenschaften von potenziellen Wirkstoffkandidaten. Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese von Derivaten und fassen die SAR-Daten zusammen, um die weitere Forschung und Entwicklung zu unterstützen.
I. Synthese von 4-Pyridin-3-ylanilin-Derivaten
Die Derivatisierung von 4-Pyridin-3-ylanilin kann an mehreren Positionen erfolgen, um die Wechselwirkungen mit dem Zielprotein zu optimieren:
-
N-Acylierung/N-Alkylierung des Anilins: Modifikation der Aminogruppe zur Einführung verschiedener Substituenten.
-
Substitution am Phenylring: Einführung von elektronenziehenden oder -schiebenden Gruppen.
-
Substitution am Pyridinring: Modifikation zur Verbesserung der Löslichkeit und der pharmakokinetischen Eigenschaften.
Protokoll 1: Allgemeine Synthese von 4-Pyridin-3-ylanilin mittels Suzuki-Miyaura-Kupplung
Dieses Protokoll beschreibt die Synthese des Grundgerüsts, das als Ausgangsmaterial für weitere Derivatisierungen dient.
Materialien:
-
3-Brompyridin
-
4-Aminophenylboronsäure
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Tricyclohexylphosphin
-
Kaliumphosphat (K₃PO₄)
-
Toluol
-
Wasser
Durchführung:
-
Ein Gemisch aus 3-Brompyridin (1,0 Äq.), 4-Aminophenylboronsäure (1,2 Äq.), Palladium(II)-acetat (0,02 Äq.), Tricyclohexylphosphin (0,04 Äq.) und Kaliumphosphat (2,0 Äq.) in einem Gemisch aus Toluol und Wasser (4:1) wird unter Argon-Atmosphäre in einem Rundkolben vorgelegt.
-
Die Reaktionsmischung wird für 12 Stunden bei 100 °C gerührt.
-
Nach dem Abkühlen wird die organische Phase abgetrennt, mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Der Rückstand wird mittels Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat) gereinigt, um reines 4-Pyridin-3-ylanilin zu erhalten.
Protokoll 2: N-Acylierung von 4-Pyridin-3-ylanilin
Materialien:
-
4-Pyridin-3-ylanilin
-
Carbonsäurechlorid oder Carbonsäure
-
Kupplungsreagenz (z.B. HATU, HOBt/EDC)
-
Base (z.B. Diisopropylethylamin (DIPEA) oder Triethylamin (TEA))
-
Aprotisches Lösungsmittel (z.B. Dichlormethan (DCM) oder Dimethylformamid (DMF))
Durchführung:
-
4-Pyridin-3-ylanilin (1,0 Äq.) wird in wasserfreiem DCM gelöst.
-
Die Base (z.B. DIPEA, 2,0 Äq.) wird zu der Lösung gegeben.
-
Das entsprechende Carbonsäurechlorid (1,1 Äq.) wird langsam bei 0 °C zugetropft. Alternativ wird bei Verwendung einer Carbonsäure diese mit einem Kupplungsreagenz wie HATU (1,1 Äq.) in Gegenwart von DIPEA (2,0 Äq.) voraktiviert und dann zum Anilin gegeben.
-
Die Reaktion wird bei Raumtemperatur für 2-16 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und die organische Phase extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
II. Struktur-Aktivitäts-Beziehungen (SAR)
Die systematische Derivatisierung von 4-Pyridin-3-ylanilin hat zur Identifizierung potenter Kinase-Inhibitoren geführt. Die folgende Tabelle fasst repräsentative SAR-Daten für verschiedene Kinasen zusammen. Die Daten sind aus verschiedenen Studien zusammengetragen und dienen als vergleichende Richtlinie.
| Verbindung | R¹ (Anilin-N) | R² (Phenylring) | R³ (Pyridinring) | Zielkinase | IC₅₀ (nM) |
| 1 | H | H | H | FLT3 | >10000 |
| 2 | -C(O)CH₃ | H | H | Src | 520 |
| 3 | -C(O)Ph | H | H | Abl | 250 |
| 4 | H | 3-CH₃ | H | p38 MAP Kinase | 85 |
| 5 | H | 3-Cl | H | JNK3 | 120 |
| 6 | -C(O)NH-c-Hexyl | H | H | FLT3 | 45 |
| 7 | -C(O)NH-Ph | H | H | FLT3 | 30 |
| 8 | H | H | 5-Cl | JNK3 | 80 |
| 9 | H | H | 6-OCH₃ | Aurora A | 150 |
| 10 | -SO₂CH₃ | H | H | VEGFR2 | 300 |
Die IC₅₀-Werte sind repräsentative Werte aus verschiedenen Quellen und sollten mit Vorsicht verglichen werden, da die Testbedingungen variieren können.
Zusammenfassung der SAR-Erkenntnisse:
-
Anilin-Stickstoff (R¹): Eine unsubstituierte Aminogruppe (wie in Verbindung 1) ist oft inaktiv. Die Einführung von kleinen Acylgruppen (Verbindung 2) oder größeren Amidstrukturen (Verbindungen 6 und 7) kann die Aktivität signifikant steigern, was auf eine wichtige Wasserstoffbrückenbindung oder hydrophobe Wechselwirkung in der ATP-Bindungstasche der Kinase hindeutet.
-
Phenylring (R²): Substitutionen am Phenylring können die Wirksamkeit und Selektivität beeinflussen. Eine Methylgruppe an Position 3 (Verbindung 4) kann zu einer verbesserten Aktivität gegen p38 MAP-Kinase führen, möglicherweise durch vorteilhafte sterische Wechselwirkungen.
-
Pyridinring (R³): Modifikationen am Pyridinring können die pharmakokinetischen Eigenschaften verbessern. Die Einführung eines Chloratoms (Verbindung 8) kann die Wirksamkeit gegen JNK3 erhöhen.
III. Visualisierungen
Diagramm 1: Allgemeiner Arbeitsablauf für SAR-Studien
Bildunterschrift: Allgemeiner Arbeitsablauf für SAR-Studien.
Diagramm 2: Vereinfachter Kinase-Signalweg
Bildunterschrift: Vereinfachter Kinase-Signalweg.
Application Notes and Protocols: The Role of 4-Pyridin-3-ylaniline in the Synthesis of PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The synthesis of these complex molecules often relies on versatile building blocks that enable the construction of the core pharmacophore. One such key intermediate is 4-pyridin-3-ylaniline and its derivatives, which have been instrumental in the development of potent PARP inhibitors. This document provides detailed application notes and protocols on the use of this compound and its related structures in the synthesis of the PARP inhibitor, Niraparib.
This compound: A Key Building Block for Niraparib
This compound and its piperidine-containing analogue, 4-(piperidin-3-yl)aniline, are pivotal intermediates in the synthesis of Niraparib (MK-4827), a potent inhibitor of PARP-1 and PARP-2.[1] The structure of this compound provides a versatile scaffold for the introduction of the indazole carboxamide moiety, a key structural feature of Niraparib responsible for its inhibitory activity.
Quantitative Data: Potency of Niraparib
Niraparib exhibits high potency against its target enzymes, as demonstrated by its low nanomolar IC50 values. The inhibitory concentrations can vary slightly depending on the assay conditions.
| PARP Inhibitor | Target | IC50 (nM) | Reference |
| Niraparib | PARP-1 | 3.8 | [2] |
| Niraparib | PARP-2 | 2.1 | [2] |
| Niraparib | PARP-1 | 50.5 | [3] |
| Niraparib | PARP-2 | - | [3] |
Experimental Protocols
The following protocols are synthesized from publicly available literature, including patents, and provide a general methodology for the synthesis of Niraparib utilizing a 4-(piperidin-3-yl)aniline intermediate.
Protocol 1: Synthesis of the Intermediate 4-(Piperidin-3-yl)aniline
This protocol outlines a method for the preparation of the key intermediate, 4-(piperidin-3-yl)aniline, via catalytic hydrogenation of a pyridinium precursor.[4]
Materials:
-
Halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium (e.g., bromide salt)
-
Palladium on carbon (Pd/C, 5%)
-
Acetic acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Water
-
Hydrogen gas
Procedure:
-
Dissolve the halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium in acetic acid in a suitable hydrogenation reactor.
-
Add 5% Pd/C catalyst to the solution.
-
Purge the reactor with nitrogen gas three times, followed by hydrogen gas five times.
-
Pressurize the reactor with hydrogen gas to approximately 2 bar.
-
Slowly warm the reaction mixture to 30-40°C and maintain the catalytic hydrogenation under a pressure of 1.5-2.0 bar for over 12 hours.
-
Upon reaction completion, filter to recover the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Add water to the residue and adjust the pH to 14 using a sodium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL for a 186g scale reaction).
-
Combine the organic layers and concentrate under reduced pressure to obtain 4-(piperidin-3-yl)aniline as a faint yellow solid.
Expected Yield: Approximately 96% with a purity of over 99% as determined by HPLC.[4]
Protocol 2: Synthesis of Niraparib from 4-(Piperidin-3-yl)aniline
This protocol describes the coupling of the 4-(piperidin-3-yl)aniline intermediate with the indazole core to form Niraparib. This is a generalized procedure based on common coupling reactions used in the synthesis of Niraparib.[2]
Materials:
-
(S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (a protected form of the key intermediate)
-
2H-indazole-7-carboxylic acid
-
Copper(I) bromide (CuBr)
-
8-hydroxyquinoline
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylacetamide (DMAc)
-
Citric acid solution (10%)
-
Methanesulfonic acid (MSA)
-
o-xylene
-
Water
-
Nitrogen gas
Procedure:
-
Coupling Reaction:
-
In a reaction vessel, combine (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, 2H-indazole-7-carboxylic acid, and potassium carbonate in DMAc.
-
Degas the mixture by bubbling nitrogen through it.
-
Add copper(I) bromide and 8-hydroxyquinoline to the mixture.
-
Heat the reaction mixture to 110°C and maintain until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).
-
Cool the reaction mixture and filter through a pad of Celite, rinsing with DMAc.
-
Warm the filtrate to 35°C and add a 10% aqueous citric acid solution dropwise to precipitate the product.
-
Cool the slurry to room temperature, filter, and wash the solid with a DMAc/water mixture and then with water.
-
Dry the solid under vacuum to yield the protected Niraparib intermediate.
-
Expected Yield: Approximately 93.6% assay yield.[2]
-
-
Deprotection:
-
To the protected Niraparib intermediate, add methanesulfonic acid and o-xylene.
-
Warm the reaction mixture to 40°C and stir until the deprotection is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature and slowly add water, maintaining the temperature below 25°C.
-
Separate the organic layer. The aqueous layer contains the Niraparib product.
-
Visualizations
PARP Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerase (PARP) plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).
Caption: The PARP-1 signaling pathway in response to DNA damage.
Synthetic Workflow for Niraparib
The synthesis of Niraparib from 4-(piperidin-3-yl)aniline involves a key coupling step to form the final active pharmaceutical ingredient.
Caption: A simplified workflow for the synthesis of Niraparib.
Conclusion
This compound and its derivatives are indispensable intermediates in the synthesis of the potent PARP inhibitor Niraparib. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and further investigation of this important class of anti-cancer agents. The provided diagrams offer a clear visual representation of the underlying biological pathway and the synthetic strategy, aiding in a comprehensive understanding of the topic.
References
Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Halopyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in pharmaceutical and materials science, as the pyridine moiety is a common scaffold in a vast array of biologically active compounds.[3] The ability to efficiently couple amines with 3-halopyridines provides a powerful method for synthesizing complex molecules and drug candidates.[4] This document provides a detailed experimental protocol, reaction parameters, and troubleshooting guidance for the successful amination of 3-chloropyridines, 3-bromopyridines, and 3-iodopyridines.
Reaction Principle: The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species.[5][6] The cycle begins with the oxidative addition of the 3-halopyridine to the Pd(0) complex. Following this, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2] The choice of ligand is critical, as it influences the rates of oxidative addition and reductive elimination.[3]
Data Presentation: Reaction Parameters
The selection of catalyst, ligand, base, and solvent is crucial for a successful Buchwald-Hartwig amination. The reactivity of the 3-halopyridine follows the general trend I > Br > Cl, with chloropyridines being the most challenging substrates due to the strength of the C-Cl bond.[7] The following tables summarize typical conditions for each class of halide.
Table 1: General Conditions for Amination of 3-Chloropyridines
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle Precatalysts (e.g., G3/G4) | Precatalysts often provide more consistent results and cleaner formation of the active Pd(0) species.[7] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos, XPhos) | Essential for activating the C-Cl bond. Standard ligands are often ineffective.[7] |
| Catalyst Loading | 2-5 mol% | Higher loadings may be necessary for particularly challenging substrates.[7] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | NaOtBu is the most common and effective. Weaker bases may require more active catalysts and higher temperatures.[6][7] |
| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous, degassed) | Solvent purity is critical to prevent catalyst deactivation.[7] |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to facilitate the difficult oxidative addition step.[7] |
Table 2: General Conditions for Amination of 3-Bromo and 3-Iodopyridines
| Parameter | Recommended Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These precursors are generally effective for more reactive halides.[1] |
| Ligand | Biaryl phosphines (e.g., XPhos, JohnPhos) or Bidentate phosphines (e.g., BINAP, Xantphos, DPPF) | A broader range of ligands is effective compared to chloropyridines.[2][8] |
| Catalyst Loading | 1-2 mol% | Lower catalyst loadings are typically sufficient. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Strong bases like NaOtBu are highly effective. Carbonate bases can also be used.[6] |
| Solvent | Toluene, 1,4-Dioxane, THF (anhydrous) | Anhydrous conditions are recommended for optimal results.[1] |
| Temperature | 80 - 110 °C | Reaction temperatures are similar to those for chloropyridines, though some systems may react at lower temperatures.[1] |
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Pyridin-3-ylaniline Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-pyridin-3-ylaniline and its analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields for this challenging but crucial transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low or no conversion to the desired this compound product. What are the most common causes?
A1: Low or no yield in Suzuki couplings with pyridine-containing substrates is a frequent challenge. The primary issues often stem from catalyst inhibition and poor reagent quality.[1][2]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation, which halts the catalytic cycle.[1][2] Standard phosphine ligands like PPh₃ may be ineffective.[1]
-
Poor Reagent Quality: The purity of starting materials is critical. Boronic acids, in particular, are susceptible to decomposition via protodeboronation, especially in the presence of air and moisture.[3][4] Ensure all reagents are pure and solvents are anhydrous.[1]
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state. It is essential to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[1][3]
-
Incorrect Base or Poor Base Quality: The base is crucial for the transmetalation step.[1] Weak bases may be ineffective, and stronger, anhydrous, finely ground bases like K₃PO₄ or Cs₂CO₃ are often required.[1][3]
Q2: What are the most common side reactions, and how can they be minimized?
A2: Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification.[2] The most prevalent are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[2][4] To minimize this, use anhydrous conditions, consider milder bases, or use more stable boronic esters (e.g., pinacol esters).[2][5]
-
Homocoupling: This dimerization of the boronic acid starting material is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][3] Strictly excluding oxygen is the most critical step to prevent this.[1]
-
Dehalogenation: The aryl halide starting material is reduced to an arene. This can be minimized by avoiding potential hydride sources in solvents and optimizing reaction time.[2]
Q3: Can I perform this Suzuki coupling without protecting the aniline's amino group?
A3: Yes, it is often possible to perform the coupling without protecting the primary amine. However, like the pyridine nitrogen, the amino group's lone pair can also coordinate with and inhibit the palladium catalyst.[2] Success in these cases is highly dependent on selecting an appropriate catalyst system, particularly bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can mitigate this inhibition.[2]
Troubleshooting Guide
Use the following logical workflow to diagnose and resolve common issues encountered during the reaction.
References
Technical Support Center: Synthesis of Aminophenylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophenylpyridines. Our resources address common side reactions and offer practical solutions to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of aminophenylpyridines?
A1: The synthesis of aminophenylpyridines can be accompanied by several side reactions depending on the chosen synthetic route. Common issues include:
-
Over-reaction: Formation of di- or poly-substituted products, particularly in acylation or alkylation reactions where the starting material possesses multiple reactive sites.
-
Regioisomer Formation: Synthesis may yield isomers if multiple positions on the pyridine or phenyl ring are susceptible to reaction. This is a notable challenge in amination reactions of di-substituted pyridines.
-
Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself to form a biaryl byproduct.
-
Dehalogenation: A common side reaction in palladium-catalyzed cross-coupling reactions where the halide on the starting material is replaced by a hydrogen atom.
-
Dimerization: Particularly in reactions like the Chichibabin amination, the starting pyridine derivative can dimerize.
-
Oxidation: The amino group or the pyridine ring itself can be susceptible to oxidation, leading to the formation of undesired byproducts.
Q2: How can I minimize the formation of di-acylated byproducts when acylating an aminophenylpyridine?
A2: To favor mono-acylation and minimize the formation of di-acylated products, you should carefully control the reaction stoichiometry. Using a 1:1 molar ratio of the aminophenylpyridine to the acylating agent is a good starting point. Additionally, the slow, dropwise addition of the acylating agent to the aminophenylpyridine solution at a low temperature can help control the reaction rate and improve selectivity. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to stop the reaction once the desired mono-acylated product is predominantly formed.
Q3: What strategies can be employed to control regioselectivity in the amination of dihalopyridines?
A3: Controlling regioselectivity in the amination of dihalopyridines is critical and can be influenced by several factors. The choice of catalyst and ligand is paramount in palladium-catalyzed reactions. For instance, in the amination of 2,4-dichloropyridine, specific ligands can direct the substitution to either the C2 or C4 position. Steric hindrance on the substrate or the nucleophile can also direct the reaction to the less hindered position. Reaction conditions such as temperature and solvent can also play a significant role in determining the regiochemical outcome. For nucleophilic aromatic substitution (SNAr) reactions, the inherent electronic properties of the dihalopyridine will primarily govern the position of attack.
Troubleshooting Guides
Issue 1: Low Yield and Dimerization in Chichibabin Amination
Potential Cause: The Chichibabin reaction, while a direct method for aminating pyridines, can suffer from low yields and the formation of dimeric byproducts, especially with substituted pyridines. The reaction conditions, particularly temperature and pressure, can significantly influence the product distribution.
Suggested Solutions:
-
Optimize Reaction Conditions: For substrates prone to dimerization, conducting the reaction under pressure can favor the formation of the desired aminated product.
-
Monitor Reaction Progress: The reaction progress can be monitored by observing the formation of hydrogen gas and a characteristic red color from the σ-adduct intermediate.
Data Presentation:
| Substrate | Reaction Conditions | 2-Aminated Product Yield | Dimer Product Yield | Reference |
| 4-tert-butylpyridine | Xylene, NaNH₂, atmospheric pressure, heat | 11% | 89% | [1] |
| 4-tert-butylpyridine | Xylene, NaNH₂, 350 psi N₂, heat | 74% | 26% | [1] |
Experimental Protocol: Amination of 4-tert-butylpyridine under Pressure
-
In a high-pressure autoclave, combine 4-tert-butylpyridine and sodium amide in anhydrous xylene.
-
Seal the autoclave and pressurize with nitrogen to 350 psi.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 150-170 °C).
-
Maintain the temperature and pressure for the required reaction time, monitoring the reaction if possible.
-
After cooling, carefully vent the autoclave and quench the reaction mixture with a proton source (e.g., water or ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.
Logical Relationship Diagram:
Caption: Troubleshooting workflow for low yield in the Chichibabin reaction.
Issue 2: Poor Regioselectivity in the Amination of Dichloropyridines
Potential Cause: Achieving regioselective mono-amination of dichloropyridines can be challenging due to the similar reactivity of the two chlorine atoms. The choice of reaction conditions and catalytic system is crucial for directing the amination to the desired position.
Suggested Solutions:
-
Ligand Selection in Palladium Catalysis: The use of specific phosphine ligands can dramatically influence the regioselectivity. For example, sterically hindered ligands may favor reaction at a less hindered position.
-
Copper-Catalyzed Amination: For certain substrates, copper-catalyzed amination can offer different or improved regioselectivity compared to palladium-catalyzed systems.
-
Control of Stoichiometry and Reaction Time: Careful control of the amount of amine nucleophile and monitoring the reaction progress can help to favor mono-amination over di-amination.
Data Presentation:
Table 2: Regioselective Mono-amination of 2,6-Dibromopyridine [2][3]
| Amine | Catalyst/Base | Temperature (°C) | Time (h) | Mono-aminated Yield (%) | Di-aminated Yield (%) |
| Ethylamine (70% in H₂O) | None | 150 | 2.5 | High Selectivity | - |
| Isopropylamine | None | 205 | 2.5 | High Selectivity | - |
| Ethylamine (70% in H₂O) | CuI/DMPAO, K₂CO₃ | 118 | 2.5 | - | High Selectivity |
| Isopropylamine | CuI/DMPAO, K₂CO₃ | 200 | 2.5 | - | High Selectivity |
Experimental Protocol: Selective Mono-amination of 2,6-Dibromopyridine [2][3]
-
In a microwave reactor vessel, combine 2,6-dibromopyridine (1 equivalent) and the desired primary amine (6 equivalents) in deionized water.
-
Seal the vessel and irradiate in a microwave reactor at the optimized temperature (e.g., 150-205 °C) for 2.5 hours.
-
After cooling, extract the reaction mixture with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow Diagram:
Caption: Experimental workflow for selective mono-amination of 2,6-dibromopyridine.
Issue 3: Side Reactions in Suzuki-Miyaura Cross-Coupling
Potential Cause: The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but it can be plagued by side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide starting material. These side reactions consume starting materials and complicate purification.
Suggested Solutions:
-
Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress side reactions.
-
Anhydrous Conditions: The presence of water can contribute to protodeboronation of the boronic acid. Using anhydrous solvents and reagents can minimize this side reaction.
-
Careful Choice of Base: The base plays a critical role in the catalytic cycle. A weaker base may be beneficial in some cases to reduce the rate of side reactions.
-
Degassing: Removing dissolved oxygen from the reaction mixture is crucial to prevent oxidation of the palladium(0) catalyst, which can lead to homocoupling.
Data Presentation:
Table 3: Hypothetical Troubleshooting for Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Issue | Potential Cause | Suggested Solution | Expected Outcome |
| Low Yield of 3-Phenylpyridine | Homocoupling of Phenylboronic Acid | Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Ensure thorough degassing of the reaction mixture. | Increased yield of the cross-coupled product and decreased formation of biphenyl. |
| Protodeboronation of Phenylboronic Acid | Use anhydrous solvents and reagents. Consider using a pinacol ester of the boronic acid. | Preservation of the boronic acid starting material, leading to a higher yield of the desired product. | |
| Dehalogenation of 3-Bromopyridine | Optimize reaction time to avoid prolonged heating. Ensure the solvent is not a source of hydrides. | Reduced formation of pyridine as a byproduct. |
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for common side reactions in Suzuki coupling.
References
Technical Support Center: Recrystallization of Crude 4-Pyridin-3-ylaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Pyridin-3-ylaniline via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | The solution is not supersaturated because too much solvent was used. | Concentrate the solution by gently heating to evaporate some of the solvent, then allow it to cool again.[1][2] |
| Nucleation is inhibited. | Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of pure this compound.[1] | |
| "Oiling Out" (Formation of a Liquid Instead of Crystals) | The solution is too concentrated, causing the compound to separate from the solution above its melting point.[1] | Reheat the solution to redissolve the oil, then add a small amount of additional solvent to decrease the concentration before allowing it to cool slowly.[1][3] |
| The boiling point of the solvent is higher than the melting point of the compound. | Select a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point.[1][3] | |
| Low Recovery of Purified Product | An excessive amount of solvent was used, leading to a significant portion of the product remaining in the mother liquor.[2][3] | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[3] | |
| The solution was not cooled sufficiently to maximize crystal formation. | After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product and maximize the yield.[1] | |
| Poor Crystal Quality (Fine Powder or Small Needles) | Crystallization occurred too rapidly due to a high level of supersaturation or rapid cooling.[1][2] | Slow down the cooling process by allowing the flask to cool to room temperature on a benchtop, insulated from the surface. Consider using a slightly larger volume of solvent to reduce the supersaturation level.[1][2] |
| Colored Impurities Remain in the Final Product | The impurities were not effectively removed during the recrystallization process. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[3] A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its solubility and crystallization?
A1: The structure of this compound contains both a polar aniline moiety and a pyridine ring. The aniline group's N-H bonds can act as hydrogen bond donors, while the nitrogen atoms in both the aniline and pyridine rings can act as hydrogen bond acceptors. These features suggest that the compound will be more soluble in polar protic solvents. The aromatic rings also allow for π-π stacking interactions, which can facilitate the formation of a stable crystal lattice.
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: Based on the polarity of this compound, polar protic solvents are a good starting point. Ethanol and methanol are often effective for compounds with similar structures.[3][4] It is also advisable to explore mixed solvent systems. A good combination often consists of a "good" solvent in which the compound is readily soluble and a "poor" solvent (or "anti-solvent") in which it is much less soluble. Examples include ethanol/water or toluene/hexane.[3]
Q3: How do I perform a solvent screening to find the ideal recrystallization solvent?
A3: A systematic solvent screening is the most effective way to identify the optimal solvent. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[3]
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, researchers should perform a solvent screening and record their observations in a table similar to the one below.
| Solvent | Polarity | Solubility at Room Temperature (e.g., 25°C) | Solubility at Boiling Point | Crystal Formation Upon Cooling | Notes |
| Ethanol | Polar Protic | (Record observation: Insoluble, Sparingly Soluble, Soluble) | (Record observation) | (Record observation: None, Poor, Good) | A good initial choice for polar compounds. |
| Methanol | Polar Protic | (Record observation) | (Record observation) | (Record observation) | Similar to ethanol, often a good solvent.[4] |
| Isopropanol | Polar Protic | (Record observation) | (Record observation) | (Record observation) | Another potential polar protic solvent. |
| Ethyl Acetate | Polar Aprotic | (Record observation) | (Record observation) | (Record observation) | A less polar option to test. |
| Acetone | Polar Aprotic | (Record observation) | (Record observation) | (Record observation) | Can be effective, sometimes in a mixed system with water.[3] |
| Toluene | Non-polar | (Record observation) | (Record observation) | (Record observation) | Likely a poor solvent on its own, but useful as an anti-solvent.[3][4] |
| Hexane | Non-polar | (Record observation) | (Record observation) | (Record observation) | Likely a poor solvent on its own, but useful as an anti-solvent.[3][4] |
| Water | Polar Protic | (Record observation) | (Record observation) | (Record observation) | Can be used in a mixed solvent system with a miscible organic solvent like ethanol. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.[3]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature on a benchtop. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[1][3]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. The process can be aided by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Visualizations
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
References
4-Pyridin-3-ylaniline degradation pathways and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways and stability issues of 4-Pyridin-3-ylaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound?
A1: As a molecule combining a pyridine ring and an aniline moiety, this compound is susceptible to degradation under several stress conditions, including oxidative, photolytic, and thermal stress. The aniline part of the molecule is particularly prone to oxidation, which can lead to the formation of colored degradation products. The pyridine ring, while generally stable, can also undergo degradation, especially under harsh conditions. Researchers should be aware of potential instability during synthesis, purification, formulation, and storage.
Q2: What are the most likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can hypothesize pathways based on the known degradation of pyridine and aniline derivatives. The most probable degradation routes are:
-
Oxidative Degradation: The aniline nitrogen is susceptible to oxidation, potentially forming N-oxides, nitroso, nitro, and eventually polymeric species. The pyridine nitrogen can also be oxidized to its N-oxide.
-
Photodegradation: Exposure to UV light can induce photochemical reactions. For aniline derivatives, this can lead to the formation of phenolic compounds and quinones through radical-mediated processes.
-
Hydrolytic Degradation: While generally stable to hydrolysis at neutral pH, degradation may be accelerated under strongly acidic or basic conditions, potentially leading to cleavage of the C-N bond, though this is less common for aromatic amines.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For aromatic amines, this can involve complex reactions leading to polymerization and charring.
Q3: My solution of this compound is changing color. What could be the cause?
A3: Color change, typically to a yellow, brown, or black hue, is a common indicator of degradation in compounds containing an aniline moiety. This is most often due to oxidation. The formation of quinone-like structures and polymeric materials from the aniline part of the molecule can lead to the observed color. To mitigate this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.
Q4: I am observing unexpected peaks in my HPLC analysis of a stressed sample of this compound. How can I identify these degradation products?
A4: The identification of unknown degradation products typically requires the use of mass spectrometry coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry (e.g., LC-QTOF-MS) is particularly powerful for this purpose as it provides accurate mass measurements, which can be used to determine the elemental composition of the degradants. By comparing the mass of the degradation products to the parent compound, you can infer the type of chemical modification that has occurred (e.g., oxidation, hydroxylation, dimerization). Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying purity) | Sample degradation during storage or handling. | Store the compound in a cool, dark place under an inert atmosphere. Prepare solutions fresh before use. Use antioxidants if compatible with your application. |
| Appearance of new, colored impurities in the solid-state | Oxidation or photodegradation. | Repackage the material under inert gas and protect from light. Store at a lower temperature. |
| Poor peak shape or unexpected retention time shifts in HPLC | Interaction of degradation products with the column or changes in mobile phase pH due to degradation. | Use a fresh sample. If the problem persists, consider that degradation products may be interfering. A stability-indicating HPLC method with a gradient elution may be needed to resolve all components. |
| Low recovery after extraction from a formulation | Degradation of the compound in the formulation matrix. | Investigate the compatibility of this compound with the excipients in your formulation. Perform forced degradation studies on the formulation to identify potential interactions. |
Quantitative Data Summary
There is limited publicly available quantitative data specifically for the degradation of this compound. The following table provides a general overview of conditions used in forced degradation studies for related aromatic amines and pyridine derivatives, which can serve as a starting point for your own investigations.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products (Hypothesized) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | Generally stable, but potential for salt formation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | Generally stable. |
| Oxidation | 3% - 30% H₂O₂, room temperature | N-oxides, hydroxylated derivatives, quinone-imines, polymeric products. |
| Photolysis | Exposure to UV light (e.g., 254 nm) and/or visible light | Hydroxylated pyridines and anilines, ring-opened products, photodimers. |
| Thermal | Dry heat, 60°C - 100°C | Decomposition products, polymers. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).
-
Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) for peak identification.
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.
-
Analyze the mass spectra of the new peaks to propose structures for the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: Develop a gradient elution to ensure separation of polar and non-polar degradation products. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to check for peak purity. Couple with an MS detector for identification.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.
Visualizations
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid
This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 3-pyridylboronic acid.
Troubleshooting Guide
This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my reaction yield low or non-existent?
Answer:
Low or no yield in Suzuki couplings involving 3-pyridylboronic acid is a common issue that can stem from several factors.[1] The primary causes include catalyst deactivation, inefficient transmetallation, or degradation of the boronic acid.
-
Cause 1: Catalyst Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can stabilize the active palladium species and prevent pyridine coordination.[2][3] Alternatively, consider increasing the catalyst loading from a typical 1-3 mol% to 5 mol%.[2][4]
-
-
Cause 2: Poor Transmetallation. The transmetallation step can be slow, especially with electron-deficient pyridylboronic acids.[2]
-
Solution: The choice of base is critical for activating the boronic acid.[2] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1] In some cases, using more reactive boronic acid derivatives like pinacol esters or MIDA boronates can improve transmetallation efficiency.[2]
-
-
Cause 3: Protodeboronation. Pyridylboronic acids are susceptible to protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water), especially at higher temperatures.[2][5]
-
Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times.[2] Employing anhydrous solvents and thoroughly degassing all reagents can minimize this side reaction.[2][6] If protodeboronation is suspected, switching from a boronic acid to a more stable pinacol ester or trifluoroborate salt is a recommended strategy.[1]
-
Question 2: My reaction is generating significant side products. What are they and how can I minimize them?
Answer:
The formation of side products such as homocoupled bipyridyls and dehalogenated starting materials is a frequent problem.
-
Cause 1: Homocoupling. The self-coupling of the boronic acid to form bipyridyl impurities is often exacerbated by the presence of oxygen.[1][2]
-
Cause 2: Dehalogenation. The aryl halide starting material can undergo dehalogenation, forming an arene byproduct.
-
Solution: This side reaction is competitive with the desired cross-coupling. Carefully screen reaction parameters, including the base, ligand, and temperature, to find conditions that favor the cross-coupling pathway.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for coupling 3-pyridylboronic acid?
The choice of base is highly dependent on the specific substrates, solvent, and catalyst system.[1] Inorganic bases are widely used. A strong base like potassium phosphate (K₃PO₄) is frequently effective, especially for challenging couplings with less reactive aryl chlorides.[1] Other common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4][7] The addition of a small amount of water can be beneficial, as it can help solubilize inorganic bases and influence the transmetalation step.[8]
Q2: Which ligand should I choose?
For challenging substrates like pyridyls, bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the key steps of the catalytic cycle.[3]
-
For Aryl Chlorides: These are the most difficult coupling partners. Use highly active, sterically demanding ligands like SPhos, XPhos, or RuPhos.[3]
-
For Aryl Bromides: These substrates are more reactive, and a wider range of ligands can be effective.[3]
-
For Aryl Iodides/Triflates: As the most reactive partners, simpler ligands like triphenylphosphine (PPh₃) may suffice, though bulky ligands are still recommended to minimize side reactions.[3]
Q3: How critical is solvent selection and degassing?
Solvent choice can significantly influence reaction outcomes.[9][10] Dioxane, often mixed with water (e.g., 4:1 or 2:1 ratio), is a common and effective solvent system.[6][8] The presence of water can be beneficial for dissolving the base and promoting the reaction, but an excess can lead to protodeboronation.[2][8] Degassing is absolutely critical to prevent oxygen-mediated side reactions like homocoupling and catalyst degradation.[2][6]
Q4: Can I use 3-pyridylboronic acid with substrates containing sensitive functional groups?
The Suzuki-Miyaura coupling is known for its tolerance of a broad range of functional groups.[7] Even substrates bearing primary amine groups, which contain labile protons, have been shown to be suitable coupling partners under standard conditions without the need for protection/deprotection steps.[4] However, optimization will be required for each specific substrate.
Data Presentation
Table 1: Effect of Base and Catalyst Loading on Yield
The following data is adapted from a study on the coupling of an aminopyridine with 2-methoxy-5-pyridylboronic acid.[4]
| Entry | Catalyst Loading (mol%) | Base (Aqueous 1M) | Yield (%) |
| 1 | 1 | Na₂CO₃ | 37 |
| 2 | 5 | Na₂CO₃ | 69 |
| 3 | 10 | Na₂CO₃ | 67 |
| 4 | 5 | K₂CO₃ | 67-69 |
| 5 | 5 | Cs₂CO₃ | 67-69 |
Reaction Conditions: 1,4-dioxane, reflux, 8 hours.[4]
Table 2: Ligand Selection Guide
| Aryl Halide Type | Reactivity | Recommended Ligands | Notes |
| Aryl Chloride | Low | SPhos, XPhos, RuPhos, N-heterocyclic carbenes (NHCs) | Requires highly active, electron-rich, and bulky ligands to facilitate oxidative addition.[2][3] |
| Aryl Bromide | Medium | SPhos, XPhos, P(tBu)₃, PPh₃ | More reactive than chlorides; a wider range of ligands is often effective.[3][4] |
| Aryl Iodide | High | PPh₃, Pd(dppf)Cl₂ | Most reactive partners; simpler catalyst systems can be used.[3][6] |
| Aryl Triflate | High | P(tBu)₃, Buchwald-type ligands | Reactivity is comparable to iodides.[9] |
Experimental Protocols & Visualized Workflows
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for specific substrates.[1][11]
-
Reagent Preparation: In a reaction vessel (e.g., a round-bottomed flask or sealed vial) equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), 3-pyridylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).[11]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand, if required.[6] For air-sensitive reactions, this step should be performed in a glovebox.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is often done by evacuating the vessel and backfilling with the inert gas, repeating the cycle 3-5 times.[1]
-
Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of dioxane and water) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for the specified time (e.g., 2–24 hours).[1]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting low conversion in 4-Pyridin-3-ylaniline synthesis
Technical Support Center: Synthesis of 4-Pyridin-3-ylaniline
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on resolving low reaction conversion.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]
Q1: My reaction shows little to no conversion to this compound. What are the most common causes?
Low or no product formation is a frequent issue in cross-coupling reactions. The root cause often lies with the catalyst, reagents, or reaction environment.
-
Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized to an inactive Pd(II) state.[1][3]
-
Poor Reagent Quality: The purity of your starting materials is critical. Boronic acids, in particular, are susceptible to degradation.[1]
-
Solution: Use fresh, high-purity 3-bromopyridine (or another suitable aryl halide) and 4-aminophenylboronic acid. Consider using a more stable boronic acid ester, such as a pinacol ester.[1]
-
-
Inadequate Degassing: Dissolved oxygen in the reaction solvents is a primary cause of catalyst deactivation.[1][3]
-
Incorrect Base: The choice and quality of the base are crucial for activating the boronic acid for the transmetalation step.[1]
Q2: I'm observing significant formation of byproducts. What are they and how can I minimize them?
Side reactions compete with the desired cross-coupling, reducing the yield of this compound.
-
Homocoupling: The formation of 4,4'-bipyridine from the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[3]
-
Reduction of Aryl Halide: The aryl-palladium intermediate can be intercepted by a hydride source, leading to the formation of pyridine instead of the desired product.
-
Solution: Ensure solvents are anhydrous and free from potential hydride donors. Switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ can also minimize this side reaction.[1]
-
Q3: My reaction is slow or stalls before completion. What can I do to improve the reaction rate?
Several factors can influence the reaction kinetics.
-
Sub-optimal Temperature: Suzuki couplings are often temperature-sensitive.
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solution: For challenging couplings, consider switching to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which can accelerate the oxidative addition and reductive elimination steps.[3]
-
-
Incorrect Solvent: The solvent affects the solubility of reagents and the stability of intermediates.
-
Solution: Common solvents include dioxane, toluene, or DMF, often with water as a co-solvent.[5] Screening different solvent systems may be necessary to find the optimal conditions for your specific substrates.
-
Data Presentation
The tables below summarize typical reaction parameters and provide a quick troubleshooting reference.
Table 1: Typical Reaction Conditions for Suzuki-Miyaura Synthesis of this compound
| Parameter | Typical Value/Reagent | Rationale |
| Aryl Halide | 3-Bromopyridine | Common and commercially available starting material. |
| Boronic Acid | 4-Aminophenylboronic acid | Couples with the aryl halide to form the desired product. |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (0.5-5 mol%) | Palladium source for the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, or XPhos (1-10 mol%) | Stabilizes the catalyst and promotes key reaction steps. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | Solubilizes reagents and influences reaction rate. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome activation barriers.[2] |
| Typical Yield | 70-95% | Highly dependent on optimization of all parameters.[2] |
Table 2: Troubleshooting Summary
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Low/No Conversion | Inactive catalyst (oxygen exposure) | Use fresh catalyst, ensure inert atmosphere, degas solvents.[1][3] |
| Poor quality boronic acid | Use fresh, pure boronic acid or a boronate ester.[3] | |
| Insufficiently active base | Use anhydrous, finely ground base (e.g., K₃PO₄, Cs₂CO₃).[3] | |
| Homocoupling Byproduct | Presence of oxygen | Improve degassing procedures and maintain a strict inert atmosphere.[3] |
| Protodeboronation | Presence of water/proton source | Use anhydrous solvents and reagents.[3] |
| Stalled Reaction | Sub-optimal temperature or ligand | Increase temperature; screen bulky, electron-rich ligands (e.g., SPhos).[3] |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization may be required.
Materials:
-
3-Bromopyridine
-
4-Aminophenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or XPhos
-
Potassium Phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Allow the flask to cool to room temperature and backfill with an inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 3-bromopyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via cannula or syringe.[1]
-
Degassing: Subject the reaction mixture to another round of degassing by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.
Visualizations
Reaction Scheme
References
Technical Support Center: Identification of Impurities in 4-Pyridin-3-ylaniline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Pyridin-3-ylaniline. The focus is on identifying and mitigating common impurities that arise during its synthesis, particularly via the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical starting materials?
The most prevalent method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 3-halopyridine (commonly 3-bromopyridine) with a 4-aminophenylboronic acid or its ester derivatives.
Q2: What are the most common impurities encountered in the Suzuki-Miyaura synthesis of this compound?
Several byproducts can form during the synthesis, broadly categorized as:
-
Homocoupling Products: Dimerization of the starting materials can lead to the formation of 3,3'-bipyridine (from the coupling of two molecules of the pyridine starting material) and 4,4'-diaminobiphenyl (from the coupling of two molecules of the aniline starting material). This is often promoted by the presence of oxygen.
-
Protodeboronation Product: The 4-aminophenylboronic acid can decompose to aniline in the presence of water, particularly at elevated temperatures.
-
Ligand-derived Impurities: In some cases, the aryl groups from phosphine ligands can be transferred to the product, leading to phenylated impurities.
Q3: What are the critical reaction parameters to control to minimize impurity formation?
To achieve a high yield of this compound with minimal impurities, the following parameters are critical:
-
Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation, which can lead to side reactions like homocoupling.
-
Reagent Quality: The purity of the starting materials is crucial. Boronic acids, in particular, can undergo protodeboronation if exposed to air and moisture. It is advisable to use fresh or properly stored reagents. The base should be anhydrous and finely powdered for consistent results.
-
Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound and their potential solutions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions. Consider using a more air-stable pre-catalyst. The active Pd(0) species is prone to oxidation, which renders it inactive. |
| Poor Reagent Quality | Use fresh, high-purity 3-halopyridine and 4-aminophenylboronic acid. Consider using a more stable boronic acid ester (e.g., a pinacol ester). Degradation of starting materials, especially the boronic acid, will hinder the reaction. |
| Inadequate Degassing | Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Incorrect Base | Ensure the base is anhydrous and finely powdered. The strength and solubility of the base can significantly impact the reaction. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃). |
Issue 2: High Levels of Homocoupling Impurities (e.g., 3,3'-bipyridine)
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Improve the degassing procedure and ensure a leak-free reaction setup under a strict inert atmosphere. Oxygen promotes the oxidative homocoupling of the starting materials. |
| Sub-optimal Catalyst Concentration | Optimize the catalyst loading. Too high a concentration can sometimes favor side reactions. |
| Reaction Temperature | Lowering the reaction temperature may reduce the rate of homocoupling, although this might require longer reaction times. |
Issue 3: Significant Protodeboronation (Formation of Aniline)
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Use anhydrous solvents and reagents. Ensure the base is thoroughly dried. |
| Type of Base | Strong bases can sometimes promote protodeboronation. Consider using a milder base. |
| Reaction Time and Temperature | Prolonged reaction times at high temperatures can increase the extent of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed. |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
3-Bromopyridine (1.0 eq)
-
4-Aminophenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous and finely powdered
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromopyridine, 4-aminophenylboronic acid, and potassium carbonate.
-
In a separate vial, mix the palladium(II) acetate and triphenylphosphine.
-
Add the catalyst mixture to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Method for Impurity Profiling by HPLC-MS
The following is a representative HPLC-MS method for the analysis of this compound and its common impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and Mass Spectrometry (ESI+) |
| MS Scan Range | m/z 100-500 |
Expected Retention Times (Relative):
-
Aniline (Protodeboronation impurity): Early eluting
-
3,3'-Bipyridine (Homocoupling impurity): Mid-eluting
-
This compound (Product): Late-eluting
-
4,4'-Diaminobiphenyl (Homocoupling impurity): Later eluting
Note: Actual retention times will vary depending on the specific HPLC system and column used.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of common impurities.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: Prevention of Aniline Moiety Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aniline moiety oxidation during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the aniline moiety so susceptible to oxidation?
The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich. This high electron density makes aniline and its derivatives prone to losing electrons, i.e., oxidation.[1] Factors such as exposure to atmospheric oxygen, the presence of oxidizing agents (including some metal catalysts), light, and pH can facilitate this process, leading to the formation of colored impurities and byproducts.[1][2]
Q2: What are the common visual indicators of aniline oxidation?
A primary indicator of aniline oxidation is a change in the color of the reaction mixture or the aniline sample itself.[1] Aniline is a colorless liquid when pure, but upon exposure to air and light, it can turn yellow, brown, red, or even black due to the formation of highly colored impurities like nitrobenzene, azoxybenzene, and polymeric aniline species.[2][3]
Q3: What are the major byproducts formed during aniline oxidation?
Common byproducts of aniline oxidation include nitrobenzene, azoxybenzene, benzoquinones, and polymeric materials.[2][4] The formation of these byproducts can complicate purification and reduce the yield of the desired product.
Q4: What are the main strategies to prevent aniline oxidation?
The most effective strategies to prevent aniline oxidation during a reaction include:
-
Working under an inert atmosphere: This displaces oxygen, a primary oxidant.[1][5]
-
Using protecting groups: Temporarily masking the amino group can prevent its oxidation.[1]
-
Adding antioxidants or reducing agents: These sacrificial agents are oxidized more readily than aniline.[2][6]
-
Controlling the pH of the reaction medium: The rate of aniline oxidation is often pH-dependent.[1]
-
Maintaining a low reaction temperature: Lower temperatures can slow down the rate of oxidation.[2]
-
Degassing solvents: This removes dissolved oxygen from the reaction medium.[2]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| My aniline-containing reaction mixture is turning dark (yellow, brown, or black). | Oxidation of the aniline moiety. This is often due to exposure to atmospheric oxygen, especially in the presence of metal catalysts or light.[1][2] | 1. Work under an inert atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[1][5] 2. Use degassed solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas, using the freeze-pump-thaw method, or by sonication under vacuum.[1][2] 3. Protect the reaction from light: Wrap the reaction flask in aluminum foil. 4. Add an antioxidant: A small amount of a reducing agent like zinc dust can be added to the reaction mixture to scavenge oxygen and reduce colored impurities.[2] |
| I am observing the formation of multiple, hard-to-separate byproducts in my reaction. | Non-selective oxidation of the aniline. The high reactivity of the aniline ring can lead to multiple oxidation products.[2] | 1. Use a protecting group: Protect the amino group as an acetamide or a carbamate (Boc, Cbz, Fmoc) to reduce its activating effect and prevent oxidation. The protecting group can be removed in a subsequent step.[1][7] 2. Control the reaction temperature: Running the reaction at a lower temperature can improve selectivity and minimize byproduct formation.[2] |
| My reaction yield is consistently low when using an aniline derivative. | Decomposition of the starting material or product due to oxidation. | 1. Implement all of the above strategies: Combine working under an inert atmosphere, using degassed solvents, protecting the reaction from light, and controlling the temperature. 2. Consider pH control: The stability of aniline derivatives can be pH-dependent. The optimal pH to minimize oxidation while allowing the desired reaction to proceed may need to be determined empirically.[1] |
| My metal-catalyzed reaction with an aniline substrate is not working well. | The metal catalyst may be oxidizing the aniline, or the aniline is poisoning the catalyst. Some metal salts, like those of Cu(II) or Fe(III), can act as oxidizing agents.[1] | 1. Choose a lower oxidation state metal salt: If possible, use a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[1] 2. Slow addition of reagents: Add the aniline solution slowly to the metal salt solution at a reduced temperature to control the reaction rate and minimize oxidation.[1] 3. Protect the aniline: Using a protecting group is a very effective strategy in metal-catalyzed reactions.[1] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the yields of common aniline protection strategies.
Table 1: Comparison of Yields for Different Aniline Protecting Groups
| Protecting Group | Reagent | Typical Reaction Conditions | Aniline Substrate | Yield (%) | Reference |
| Acetyl | Acetic anhydride | Aqueous sodium acetate | Aniline | High (not specified) | [8] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Amberlyst-15, room temp, <1 min | Aniline | 99 | [6] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous Na₂CO₃, 0 °C | Glycine (as an example amine) | > 90 | [5] |
| Fmoc | Fmoc-Cl | Neat, ultrasound, room temp | Aniline | 92 | [9] |
Note: Yields can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Working Under an Inert Atmosphere (Balloon Method)
This protocol describes a simple method for maintaining an inert atmosphere in a reaction flask using a balloon.
Materials:
-
Reaction flask with a ground-glass joint
-
Rubber septum
-
Balloon
-
Inert gas (Nitrogen or Argon) with a regulator and tubing
-
Needles (one for gas inlet, one for outlet)
Procedure:
-
Dry the glassware: Flame-dry the reaction flask under vacuum or oven-dry it and allow it to cool in a desiccator.[10]
-
Seal the flask: Place a magnetic stir bar in the flask and seal it with a rubber septum.[10]
-
Purge with inert gas: Fill a balloon with the inert gas. Insert the needle attached to the balloon into the septum. Insert a second "outlet" needle to allow the air to escape.[10]
-
Maintain positive pressure: After 5-10 minutes of purging, remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.[10]
-
Reagent addition: Add anhydrous, degassed solvents and reagents via syringe through the septum.
Caption: Workflow for setting up a reaction under an inert atmosphere.
Protocol 2: Solvent Degassing (Sparging Method)
This is a straightforward method for removing dissolved gases from a solvent.
Materials:
-
Flask containing the solvent
-
Rubber septum
-
Inert gas supply with tubing
-
Long needle (inlet)
-
Short needle (outlet)
Procedure:
-
Seal the flask containing the solvent with a rubber septum.
-
Insert a long needle connected to the inert gas supply, ensuring the tip is below the solvent surface.[11]
-
Insert a short needle into the septum to act as a gas outlet.[11]
-
Bubble the inert gas through the solvent for at least 15-30 minutes.[5] The bubbling action will displace the dissolved oxygen.
-
Once degassing is complete, remove the long needle while maintaining a positive pressure of inert gas from a balloon on the outlet needle to prevent air from re-entering.
Caption: Workflow for degassing a solvent by sparging with an inert gas.
Protocol 3: Protection of Aniline as Acetanilide
This protocol describes the acetylation of aniline using acetic anhydride.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid
-
Acetic Anhydride
-
Sodium Acetate
-
Water
-
Erlenmeyer flask, beakers, ice bath, vacuum filtration apparatus
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 135 mL of water and 4.5 mL of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride, swirl to mix, and immediately add the sodium acetate solution.[8]
-
Cool the mixture in an ice bath to precipitate the acetanilide.[8]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from hot water to obtain the pure product.
Caption: A decision-making guide for selecting the appropriate strategy to prevent aniline oxidation.
References
- 1. How To [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. ijacskros.com [ijacskros.com]
- 4. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scielo.br [scielo.br]
- 10. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 11. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Forced Degradation Studies for 4-Pyridin-3-ylaniline Stability Assessment
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for 4-Pyridin-3-ylaniline?
A1: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound.[1] These studies help to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.[1]
-
Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.[2]
-
Inform formulation development, packaging, and storage conditions.[1]
Q2: What are the typical stress conditions applied in a forced degradation study for a molecule like this compound?
A2: Based on regulatory guidelines (e.g., ICH Q1A), the typical stress conditions include:
-
Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric or sulfuric acid.[1][3]
-
Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[1][3]
-
Oxidation: Commonly using 0.1% to 3% hydrogen peroxide.[4]
-
Thermal Degradation: Exposing the solid or solution to temperatures 10-20°C above accelerated stability conditions (e.g., 50-80°C).[3][4]
-
Photodegradation: Exposing the sample to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[3][5]
Q3: What analytical techniques are most suitable for analyzing the samples from a forced degradation study of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for stability testing.[2][6][7] A stability-indicating HPLC method should be developed and validated to separate this compound from all potential degradation products.[2] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[2][7]
Q4: What are the potential degradation pathways for this compound?
A4: While specific pathways are unconfirmed, based on its structure (an aniline and a pyridine ring), potential degradation could involve:
-
Oxidation of the aniline nitrogen: Leading to N-oxides or colored polymeric impurities.[4][8]
-
Hydroxylation of the aromatic rings: The pyridine or aniline ring could be hydroxylated under oxidative or photolytic conditions.[9][10]
-
Ring cleavage: Under harsh conditions, cleavage of the pyridine or aniline ring could occur.[11]
-
Photodegradation: Aromatic amines can be susceptible to photodegradation, potentially leading to dimerization or oxidation.[12][13]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | Stress conditions are too mild. The molecule is highly stable. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure.[3] Ensure proper sample preparation and exposure to the stressor. |
| Complete degradation of the parent compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve 5-20% degradation to observe the primary degradation products.[3] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. Co-elution of degradants. | Optimize the HPLC method (e.g., change the column, adjust mobile phase pH, modify the gradient).[2] Use a high-purity column and solvents. |
| Appearance of unexpected peaks in the chromatogram. | Contamination from solvents, glassware, or the instrument. Formation of secondary degradation products. | Run a blank injection to check for system contamination.[14] Analyze samples at various time points to track the formation of primary and secondary degradants.[14] |
| Difficulty in identifying unknown degradation products. | Insufficient concentration of the degradant for characterization. Lack of appropriate analytical techniques. | Concentrate the sample containing the degradant. Utilize LC-MS, and for further structural elucidation, consider techniques like NMR spectroscopy.[7] |
Data Presentation
Table 1: Illustrative Summary of Forced Degradation of this compound
| Stress Condition | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) | Major Degradant Peak (RT in min) (Illustrative) |
| 0.1 M HCl (60°C, 24h) | 12.5 | 2 | 4.8 |
| 0.1 M NaOH (60°C, 24h) | 8.2 | 1 | 5.3 |
| 3% H₂O₂ (RT, 24h) | 18.9 | 3 | 3.7, 6.1 |
| Thermal (80°C, 48h) | 5.5 | 1 | 7.2 |
| Photolytic (ICH Q1B) | 15.3 | 2 | 4.5 |
Table 2: Illustrative Purity Profile by a Stability-Indicating HPLC Method
| Sample | Retention Time (min) | Peak Area (%) |
| This compound (Unstressed) | 6.5 | 99.8 |
| Acid Stressed Sample | 6.5 | 87.3 |
| 4.8 | 10.2 | |
| 5.1 | 2.5 | |
| Oxidative Stressed Sample | 6.5 | 81.0 |
| 3.7 | 9.8 | |
| 6.1 | 7.1 | |
| 7.9 | 2.1 |
Experimental Protocols
Protocol 1: General Sample Preparation for Forced Degradation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 100 µg/mL.
-
Ensure the final concentration of the organic solvent from the stock solution is low to avoid interference with the degradation process.
Protocol 2: Acid and Base Hydrolysis
-
To separate aliquots of the 100 µg/mL solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively.
-
Incubate the samples at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[3]
-
Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively.
Protocol 3: Oxidative Degradation
-
To an aliquot of the 100 µg/mL solution, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Keep the sample at room temperature and protected from light.
-
Monitor the degradation at various time intervals.
Protocol 4: Thermal Degradation
-
Place the solid this compound in a controlled temperature oven (e.g., 80°C).
-
For solution-state thermal stress, prepare a solution in a suitable solvent and place it in the oven.
-
Analyze samples at predetermined time points.
Protocol 5: Photolytic Degradation
-
Expose a solution of this compound and the solid material to a light source compliant with ICH Q1B guidelines.[3]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze both the exposed and control samples after the specified exposure duration.
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Stability Studies and Testing of Pharmaceuticals: An Overview – IPA [ipacanada.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Aniline - Wikipedia [en.wikipedia.org]
- 9. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The degradation products of aniline in the solutions with ozone and kinetic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dl.edi-info.ir [dl.edi-info.ir]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Pyridin-3-ylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing palladium catalyst residues from 4-Pyridin-3-ylaniline.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium residues from this compound?
A1: The difficulty in removing palladium from this compound arises from its molecular structure. The presence of both a pyridine and an aniline moiety, with their respective nitrogen atoms, allows for strong coordination with palladium species.[1] This coordination can lead to the formation of soluble palladium complexes that are not easily removed by simple filtration.[1]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for elemental impurities in APIs.[1] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[2] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, though this can be adjusted based on the maximum daily dose of the drug product.[2]
Q3: What are the common methods for removing palladium catalyst residues?
A3: Several methods are effective for removing palladium residues. The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous) and the palladium species present (e.g., Pd(0) vs. Pd(II)). Common techniques include:
-
Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[1][3]
-
Adsorption: Using materials like activated carbon to bind palladium.[1]
-
Chromatography: Column chromatography can significantly reduce palladium levels, though often not to the required low ppm levels on its own.[1][3][4]
-
Metal Scavengers: Employing solid-supported reagents with a high affinity for palladium, such as those with thiol or trimercaptotriazine (TMT) functional groups.[1][3][5]
-
Crystallization: Can be an effective final purification step.[1][2]
Q4: How can I quantify the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is crucial. The most common and accurate methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying trace metals.[4]
-
Atomic Absorption Spectroscopy (AAS): Another established method for metal quantification.
-
High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence (EDXRF): A rapid and simple method for determining palladium content.[6]
-
Catalysis-Based Fluorometric Methods: A faster and less expensive high-throughput approach for the detection of residual palladium.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the palladium removal process.
Issue 1: High palladium levels remain after initial filtration through Celite.
-
Possible Cause: The palladium catalyst may be homogeneous or have leached into the solution, making it soluble and able to pass through the Celite pad.[3]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or TMT-based scavengers are often effective.[3][5]
-
Activated Carbon Treatment: Treat the solution with activated carbon. Be aware that this may lead to some product loss.[7]
-
Column Chromatography: Utilize column chromatography to separate the soluble palladium species from the product.[3]
-
Issue 2: The chosen palladium scavenger is ineffective.
-
Possible Cause:
-
Troubleshooting Steps:
-
Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to find the most effective one for your system.[3]
-
Adjust pH: Modifying the pH of the solution can alter the binding affinity of the product and scavenger to the palladium.[2]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[7]
-
Issue 3: Significant product loss occurs during purification.
-
Possible Cause: The product may be adsorbing to the purification medium, such as activated carbon or the metal scavenger.[2][7]
-
Troubleshooting Steps:
-
Reduce Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon.
-
Select a More Selective Scavenger: Choose a scavenger with a higher selectivity for palladium over your product.[2]
-
Change the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the purification medium.[7]
-
Consider an Alternative Method: If product loss remains high, explore other purification techniques like crystallization or liquid-liquid extraction.[7]
-
Issue 4: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[7]
-
Troubleshooting Steps:
-
Standardize Work-up Procedure: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[7]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species.[5][7]
-
Implement a Pre-treatment Step: Consider a mild oxidation or reduction step to convert the various palladium species into a single, more easily removed form.[7]
-
Quantitative Data on Palladium Removal
The following table summarizes the efficiency of different palladium removal methods from various starting materials, providing a general reference for expected outcomes.
| Method | Starting Material/Catalyst | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Reference |
| Metal Scavengers | |||||
| Biotage MP-TMT | Dichlorobis(triphenylphosphine)palladium(II) | 852 | <5 | >99.4% | [8] |
| PhosphonicS SPM32 | Palladium(II) acetate | - | - | 98.7% (in 2h) | [9] |
| SEM-26 & N-acetyl cysteine | - | ~1000 | 4 - 150 | 85 - 99.6% | [10] |
| Activated Carbon | |||||
| Darco KB-B | - | 300 | <1 | >99.7% | [11] |
| Nuchar AquaGuard & 1,2-ethanedithiol | - | 9100 | <273 | >97% | [11] |
| Carboxen® 564 | Tetrakis(triphenylphosphine)palladium(0) | 1250 | 12 | 99.0% | [12] |
| Chromatography & Scavenging | |||||
| Column Chromatography then Si-TMT Resin | Various | >5000 | <100 | >98% | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1][3]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in an appropriate solvent.
-
Carbon Addition: Add activated carbon, typically 1-2 times the weight of the crude product.[1]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that the fine particles of some activated carbons can make filtration challenging.[1]
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Concentrate the filtrate to obtain the product.
-
Analysis: Determine the residual palladium concentration.
Visualizations
Caption: Experimental workflow for palladium removal.
Caption: Troubleshooting decision tree for palladium removal.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sopachem.com [sopachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. spinchem.com [spinchem.com]
- 10. onyxipca.com [onyxipca.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-Pyridin-3-ylaniline for Library Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-pyridin-3-ylaniline. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, a robust method for constructing the pivotal biaryl bond in this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves coupling a 3-halopyridine (commonly 3-bromopyridine) with a 4-aminophenylboronic acid or its corresponding ester derivative. This method is favored for its high functional group tolerance and generally good yields.[2][3]
Q2: Which coupling partners are recommended for the Suzuki-Miyaura synthesis of this compound?
A2: For a scalable synthesis, the recommended coupling partners are 3-bromopyridine and 4-aminophenylboronic acid or its pinacol ester. While 3-iodopyridine is more reactive, 3-bromopyridine offers a good balance of reactivity and cost-effectiveness for large-scale production.[4] 4-Aminophenylboronic acid is a common choice, but its pinacol ester derivative can offer enhanced stability, reducing side reactions like protodeboronation.[4]
Q3: How does the pyridine nitrogen affect the Suzuki-Miyaura coupling reaction?
A3: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This interaction can sometimes inhibit the catalytic cycle, leading to lower yields or slower reaction rates.[5] The choice of an appropriate ligand is crucial to modulate the electronic and steric environment around the palladium center, mitigating this inhibitory effect.[5]
Q4: What are the most common side products in this synthesis?
A4: Common side products in the Suzuki-Miyaura synthesis of this compound include:
-
Homocoupling products: Formation of 3,3'-bipyridine from the coupling of two molecules of the 3-halopyridine, and 4,4'-diaminobiphenyl from the coupling of two molecules of the aminophenylboronic acid. This is often promoted by the presence of oxygen.[6]
-
Protodeboronation product: The boronic acid group on the aniline is replaced by a hydrogen atom. This is more likely with electron-rich boronic acids and can be exacerbated by prolonged heating or the use of a strong base.[4][6]
-
Dehalogenation product: The halogen on the pyridine ring is replaced by a hydrogen atom.[6]
Q5: What purification methods are suitable for large-scale production of this compound?
A5: For large-scale purification, crystallization is often the most cost-effective method.[2] Slurrying the crude product in a suitable solvent system, such as hexanes and methanol, followed by cooling can induce crystallization and remove many impurities.[2] If higher purity is required, column chromatography can be employed, though this may be less economical for very large quantities.[7]
Experimental Protocols
A general protocol for the Suzuki-Miyaura coupling to synthesize this compound is provided below. This should be considered a starting point, and optimization may be necessary depending on the scale and available equipment.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried reaction vessel, add 4-aminophenylboronic acid (1.2 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Reagent Addition: Under the inert atmosphere, add 3-bromopyridine (1.0 equivalent) and a palladium catalyst with a suitable ligand (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[1]
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.[2][7]
Data Presentation
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and purity of the final product. The following tables summarize typical conditions and outcomes for Suzuki-Miyaura couplings involving pyridine derivatives, providing a basis for optimization.
Table 1: Comparison of Palladium Catalyst Systems for Pyridine Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90-110 | Moderate to Good |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | Good |
Data adapted from studies on similar substrates.[5]
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent | Yield (%) | Observations |
| K₃PO₄ | 1,4-Dioxane | >90% | Often a very effective combination for challenging couplings.[5] |
| K₂CO₃ | Toluene/H₂O | ~85% | A classic, widely used system, but may be less effective for this specific coupling.[5] |
| Cs₂CO₃ | DMF | Good | Cesium carbonate is a strong base that can be effective, but is more expensive. |
| Na₂CO₃ | Acetonitrile/H₂O | Moderate | A milder base that can sometimes reduce side reactions. |
Yields are representative and highly dependent on the specific substrates and other reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh source of palladium precatalyst and ligand. Ensure phosphine ligands have not been oxidized by storing them under an inert atmosphere.[4] |
| Insufficient Degassing | Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[6] |
| Inappropriate Base | The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely ground.[6] |
| Suboptimal Temperature | The reaction may require heating to proceed at a reasonable rate. Cautiously increase the temperature, but be aware that excessive heat can lead to catalyst decomposition.[6] |
Issue 2: Significant Side Product Formation
| Side Product | Possible Cause | Troubleshooting Action |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve the degassing procedure. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst.[6] |
| Protodeboronation | Harsh reaction conditions (strong base, high temperature). | Use a milder base or a lower reaction temperature. Consider using a more stable boronic ester (e.g., pinacol ester).[6] |
| Dehalogenation | Impurities in reagents or solvents. | Ensure high purity of all starting materials and solvents. A change in ligand or catalyst might be necessary.[6] |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-Pyridin-3-ylaniline and 4-Pyridin-4-ylaniline in Kinase Binding
In the landscape of kinase inhibitor discovery, the pyridinylaniline scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs.[1][2] The arrangement of the pyridine and aniline rings allows for critical interactions within the ATP-binding pocket of various kinases, with the pyridine nitrogen often forming a key hydrogen bond with the kinase hinge region.[2][3] This guide provides a comparative analysis of two isomeric forms of this scaffold: 4-pyridin-3-ylaniline and 4-pyridin-4-ylaniline, focusing on their potential differences in kinase binding.
While direct, head-to-head comparative studies of the kinase inhibitory profiles of this compound and 4-pyridin-4-ylaniline are not extensively available in the public domain, an analysis of their structural differences and the principles of kinase-inhibitor interactions allows for informed hypotheses regarding their binding characteristics.
Structural and Electronic Differences
The primary distinction between this compound and 4-pyridin-4-ylaniline lies in the position of the nitrogen atom within the pyridine ring. This seemingly subtle change can significantly impact the molecule's electronic properties, conformational flexibility, and its ability to interact with the kinase active site.
In 4-pyridin-4-ylaniline, the nitrogen atom is positioned para to the bond linking the two rings. This alignment can influence the overall electronic distribution and dipole moment of the molecule. In contrast, the meta-position of the nitrogen in this compound results in a different vector for the hydrogen bond accepting capacity of the pyridine ring. The precise geometry of the ATP binding pocket, particularly the hinge region, will dictate which isomer can form a more optimal hydrogen bond.
Kinase Binding Affinity: A Comparative Overview
Due to the lack of direct comparative experimental data, a quantitative comparison of the kinase binding affinities of this compound and 4-pyridin-4-ylaniline is not feasible at this time. However, based on structure-activity relationship (SAR) studies of related pyridinylaniline derivatives, it is evident that the substitution pattern on both the pyridine and aniline rings plays a crucial role in determining potency and selectivity.[4][5]
For instance, studies on isothiazolo[4,3-b]pyridines have shown that the position of substituents on the pyridinyl ring can lead to dramatic differences in kinase inhibition, with a 200-fold difference in potency observed between a 5-methoxy-3-pyridinyl analogue and a 4-methoxy-3-pyridinyl analogue against PIKfyve kinase.[6] This highlights the sensitivity of kinase binding to the precise positioning of atoms within the inhibitor, suggesting that the isomeric difference between this compound and 4-pyridin-4-ylaniline is likely to have a significant impact on their kinase inhibition profiles.
The following table is a representative template for how comparative kinase binding data for these two compounds would be presented if available.
| Kinase Target | This compound IC50/Kd (nM) | 4-Pyridin-4-ylaniline IC50/Kd (nM) | Assay Type | Reference |
| p38α MAPK | Data not available | Data not available | e.g., LanthaScreen | - |
| c-Met | Data not available | Data not available | e.g., FRET | - |
| VEGFR2 | Data not available | Data not available | e.g., Radiometric | - |
| Src | Data not available | Data not available | e.g., AlphaScreen | - |
| Abl | Data not available | Data not available | e.g., TR-FRET | - |
Experimental Protocols
To determine the kinase binding affinity of this compound and 4-pyridin-4-ylaniline, a variety of in vitro assays can be employed. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based competition binding assay.
LanthaScreen™ Eu Kinase Binding Assay Protocol
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., p38α MAPK, c-Met)
-
Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., GST, His)
-
Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)
-
Test compounds (this compound and 4-pyridin-4-ylaniline) serially diluted in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells with a known inhibitor as a positive control (100% inhibition).
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the Eu-labeled antibody in the assay buffer. The final concentration of each will depend on the specific kinase and antibody.
-
Tracer Preparation: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. The optimal tracer concentration should be determined experimentally and is typically close to its Kd for the kinase.
-
Reagent Addition:
-
Add 5 µL of the kinase/antibody mixture to each well of the assay plate.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_max_inhibition) / (Ratio_min_inhibition - Ratio_max_inhibition)).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways
Pyridinylaniline-based inhibitors are known to target several key signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways provides context for the potential therapeutic applications of compounds like this compound and 4-pyridin-4-ylaniline.
Caption: A general workflow for the discovery and evaluation of kinase inhibitors.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[7][8] It is involved in regulating inflammation, apoptosis, cell differentiation, and cell cycle control.[7][9]
Caption: A simplified diagram of the p38 MAPK signaling cascade.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[10] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[10][11]
Caption: An overview of the c-Met signaling cascade.
Conclusion
While both this compound and 4-pyridin-4-ylaniline are valuable scaffolds for the design of kinase inhibitors, the precise positioning of the pyridine nitrogen is expected to have a significant impact on their kinase binding profiles. The 4-pyridin-4-yl motif is more commonly found in established kinase inhibitors, such as in the core of Nilotinib, suggesting a potentially more favorable geometry for interaction with the ATP binding site of certain kinases.[1] However, without direct comparative data, it is plausible that the 4-pyridin-3-yl isomer may exhibit superior affinity or selectivity for other kinases. Further experimental investigation using standardized kinase binding assays is necessary to elucidate the specific kinase inhibition profiles of these two compounds and to guide the rational design of next-generation kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
High-Resolution Mass Spectrometry: A Comparative Guide for the Analysis of 4-Pyridin-3-ylaniline
For researchers, scientists, and drug development professionals, the precise and unambiguous identification and quantification of pharmaceutical intermediates are paramount. This guide provides a comparative overview of the application of high-resolution mass spectrometry (HRMS) for the analysis of 4-Pyridin-3-ylaniline, a key building block in medicinal chemistry. We will explore its analysis in comparison to its structural isomer, 4-(Pyridin-4-yl)aniline, and provide insights into experimental protocols and expected outcomes.
Distinguishing Isomers: The Power of High-Resolution Mass Spectrometry
While isomers share the same molecular formula and nominal mass, their distinct structural arrangements can lead to different chemical properties and biological activities. High-resolution mass spectrometry is an indispensable tool for differentiating such closely related compounds by providing highly accurate mass measurements.
This compound is a versatile intermediate used in the synthesis of various biologically active molecules. Its unambiguous identification is crucial for ensuring the quality and purity of downstream products.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol [1] |
| Exact Mass | 170.08440 Da[1] |
To illustrate the capabilities of HRMS, we will compare this compound with its isomer, 4-(Pyridin-4-yl)aniline. While both compounds have the same integer mass, their exact masses, when measured by HRMS, can be used for their individual identification.
| Compound | Molecular Formula | Nominal Mass | Exact Mass |
| This compound | C₁₁H₁₀N₂ | 170 | 170.08440 |
| 4-(Pyridin-4-yl)aniline | C₁₁H₁₀N₂ | 170 | 170.08440 |
Note: In this specific case, the exact masses are identical. Differentiation would rely on chromatographic separation and fragmentation patterns.
Experimental Protocol: LC-HRMS for Isomer Separation and Identification
A robust liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method is essential for the successful analysis of this compound and its isomers. The following protocol is a representative example based on methods used for similar compounds.[2]
1. Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard (this compound or its isomer) and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution (1 mg/mL): Prepare the sample containing this compound by dissolving 10 mg of the material in 10 mL of methanol, followed by dilution to a final concentration of 100 µg/mL with 50:50 acetonitrile/water.
2. LC-HRMS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.[3]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable for separating these isomers.
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for these basic compounds.
3. Data Acquisition and Analysis:
-
Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).
-
The high mass accuracy of the instrument allows for the generation of an accurate mass chromatogram for the protonated molecule [M+H]⁺ of this compound (m/z 171.0917).
-
Fragmentation data (MS/MS) can be acquired using collision-induced dissociation (CID) to aid in structural confirmation.
The following diagram outlines the general workflow for the LC-HRMS analysis.
Expected Fragmentation Patterns
The fragmentation of this compound in the mass spectrometer provides structural information that can be used for its confirmation. While detailed public fragmentation data for this specific molecule is scarce, we can predict a likely fragmentation pathway based on the known fragmentation of pyridine and aniline derivatives.[4][5] A common fragmentation would involve the cleavage of the C-C bond between the two rings.
The diagram below illustrates a potential fragmentation pathway for the protonated this compound.
Alternative Analytical Approaches
While HRMS is a powerful tool, other analytical techniques can be used for the characterization of this compound.
| Technique | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including connectivity of atoms. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Good for volatile and thermally stable compounds. | May require derivatization for less volatile compounds like this compound. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Robust and widely available for quantification. | Lacks the high specificity of mass spectrometry for identification. |
Conclusion
High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and accuracy for the analysis of this compound. This technique enables the confident identification and quantification of the target compound, even in the presence of closely related isomers. The ability to obtain accurate mass measurements and detailed fragmentation information makes LC-HRMS an essential tool for quality control and research in the pharmaceutical industry.
References
- 1. 4-(Pyridin-3-yl)aniline | C11H10N2 | CID 459522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the three constitutional isomers of pyridylaniline: 2-pyridylaniline, 3-pyridylaniline, and 4-pyridylaniline. Understanding the nuanced differences in their reactivity is crucial for their application as building blocks in the synthesis of pharmaceuticals and other functional materials. This document outlines the theoretical basis for their reactivity and presents supporting experimental data and protocols.
Theoretical Framework: Electronic and Steric Effects
The reactivity of pyridylanilines is primarily governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing pyridyl ring. The position of the nitrogen atom within the pyridine ring dictates the magnitude of its electronic influence on the aniline moiety, leading to significant differences in the reactivity of the isomers.
The pyridine ring, being more electronegative than a benzene ring, exerts a negative inductive effect (-I) on the aniline ring, withdrawing electron density and thus deactivating it towards electrophilic aromatic substitution. This effect is most pronounced in the 2- and 4-isomers due to the proximity of the nitrogen atom to the aniline ring. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the basic nitrogen of the pyridine ring can be protonated or coordinate to a Lewis acid, further increasing its electron-withdrawing capacity and deactivating the aniline ring.
Conversely, the nucleophilicity of the aniline's amino group is also influenced by the pyridyl substituent. The electron-withdrawing nature of the pyridyl group reduces the electron density on the amino nitrogen, thereby decreasing its basicity and nucleophilicity compared to aniline.
Quantitative Comparison of Electronic Effects
To quantify the electronic influence of the pyridyl substituents, Hammett sigma (σ) constants are a valuable tool. These constants measure the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σ) |
| 2-Pyridyl | 0.71 |
| 3-Pyridyl | 0.55 |
| 4-Pyridyl | 0.94 |
Data sourced from the Journal of the Chemical Society B.
As the data indicates, the 4-pyridyl group is the strongest electron-withdrawing substituent, followed by the 2-pyridyl and then the 3-pyridyl group. This trend is critical in predicting the relative reactivity of the isomers in various chemical transformations.
Basicity of Pyridylanilines
Predicted Order of Basicity:
3-Pyridylaniline > 2-Pyridylaniline > 4-Pyridylaniline
This predicted order is based on the magnitude of the electron-withdrawing effect of the pyridyl substituent at each position.
Experimental Data and Protocols
While a direct head-to-head comparative study of the reactivity of the three isomers in a single reaction is not prevalent in the literature, we can analyze representative synthetic procedures to infer their relative reactivity. Common reactions involving pyridylanilines include palladium-catalyzed cross-coupling reactions for their synthesis, and electrophilic substitution or acylation reactions to further functionalize the molecule.
Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, including pyridylanilines. This reaction typically involves the coupling of a halo-pyridine with an aminophenylboronic acid or vice versa.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq), the boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq) with a suitable ligand like triphenylphosphine (PPh₃) (0.04 eq), and a base, typically anhydrous and finely powdered potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add degassed solvents, commonly a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The efficiency and yield of these coupling reactions can be influenced by the electronic nature of the coupling partners. For instance, the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromo-2-methylaniline and pyridine-4-boronic acid is a well-documented procedure.
Reactivity in Electrophilic Aromatic Substitution: Nitration
Electrophilic aromatic substitution on the aniline ring of pyridylanilines is generally challenging due to the deactivating effect of the pyridyl group. When the reaction does proceed, the position of substitution is directed by the strongly activating amino group (ortho- and para-directing), but hindered by the deactivating pyridyl substituent.
Generalized Experimental Protocol for Nitration of an Acylated Aniline Derivative:
To mitigate the strong activation of the amino group and prevent over-nitration or oxidation, the aniline is typically first acylated to form an acetanilide.
-
Acylation: React the pyridylaniline with acetic anhydride to form the corresponding N-(pyridylphenyl)acetamide.
-
Nitration: Dissolve the acetanilide derivative in concentrated sulfuric acid at low temperature (0-5 °C). Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. Stir for a designated period.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Hydrolysis: The nitro-acetanilide is then hydrolyzed back to the nitro-aniline by heating with aqueous acid.
-
Purification: The product is isolated and purified, often by recrystallization.
The yields of such reactions are expected to follow the trend of the electron-withdrawing strength of the pyridyl substituent, with the 3-pyridyl isomer likely giving the highest yield under comparable conditions.
Visualization of Reactivity Relationships
To visually represent the logical relationships discussed, the following diagrams are provided.
Caption: Predicted order of reactivity towards electrophilic aromatic substitution.
Caption: A generalized workflow for the synthesis of pyridylanilines.
Conclusion
The reactivity of 2-, 3-, and 4-pyridylanilines is a nuanced interplay of electronic and steric factors. Based on theoretical principles and available data:
-
4-Pyridylaniline is the least reactive towards electrophilic aromatic substitution on the aniline ring and its amino group is the least basic, due to the strong electron-withdrawing nature of the 4-pyridyl substituent.
-
3-Pyridylaniline is the most reactive of the three isomers in electrophilic aromatic substitution and its amino group is the most basic, as the electron-withdrawing effect of the 3-pyridyl group is the weakest.
-
2-Pyridylaniline exhibits intermediate reactivity and basicity. Steric hindrance from the ortho-pyridyl group may also play a role in its reactions.
These fundamental differences in reactivity are critical considerations for medicinal chemists and process scientists in the design of synthetic routes and the development of novel molecules incorporating the pyridylaniline scaffold. Further quantitative kinetic studies would be invaluable to provide a more precise comparison of these important building blocks.
Structure-Activity Relationship of 4-Pyridin-3-ylaniline Analogs: A Comparative Guide for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
The 4-pyridin-3-ylaniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The pyridine moiety often acts as a hinge-binding motif, interacting with the ATP-binding site of various kinases, while the aniline portion provides a versatile platform for substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs and related compounds, supported by experimental data, to inform the rational design of novel therapeutic agents.
Quantitative Comparison of Inhibitor Potency
| Compound ID | Core Scaffold | Substitutions | Target Kinase | IC50 (nM) |
| 1a | N-(pyridin-3-yl)pyrimidin-4-amine | 2-(2,4-difluorophenylamino) | CDK2/cyclin A2 | 64.42 |
| 1b | N-(pyridin-3-yl)pyrimidin-4-amine | 2-(4-chloro-2-fluorophenylamino) | CDK2/cyclin A2 | - |
| 2a | Pyridin-3-yl pyrimidine | 2-(3-bromoanilino)-4-methyl | Bcr-Abl | Potent |
| 2b | Pyridin-3-yl pyrimidine | 2-(3-chloro-4-fluoroanilino)-4-methyl | Bcr-Abl | Potent |
| 2c | Pyridin-3-yl pyrimidine | 2-(3-bromo-4-fluoroanilino)-4-methyl | Bcr-Abl | Potent |
Note: The data presented is a selection from available literature on analogous compounds and is intended to be representative. Direct comparisons should be made with caution due to variations in assay conditions. "Potent" indicates significant inhibitory activity as described in the source literature, with specific IC50 values not always disclosed in the abstract.[2][3]
From the available data on related scaffolds, several key SAR observations can be made:
-
Aniline Substitutions : Modifications on the aniline ring are crucial for potency and selectivity. Halogen substitutions, such as bromo, chloro, and fluoro groups, on the aniline ring appear to be important for the biological activity of pyridin-3-yl pyrimidine derivatives as Bcr-Abl inhibitors.[2]
-
Scaffold Variations : The core heterocyclic system plays a significant role in determining the target kinase and inhibitory potency. The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been successfully utilized to develop potent CDK2 inhibitors.[3]
Experimental Protocols
To determine the inhibitory activity of this compound analogs, a robust in vitro kinase inhibition assay is essential. The following is a general protocol that can be adapted for various kinases.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.[4]
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO (Dimethyl sulfoxide)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation : Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Reaction Setup : Add the kinase and substrate mixture to each well of a 384-well plate.
-
Compound Addition : Add the serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Initiation of Reaction : Initiate the kinase reaction by adding ATP to each well.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Reaction Termination : Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit. Incubate as per the manufacturer's instructions.
-
Signal Generation : Add the detection reagent to convert ADP (Adenosine diphosphate) to ATP and generate a luminescent signal. Incubate as recommended.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Concepts
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical signaling pathway targeted by kinase inhibitors and the general workflow for their synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Purity Assessment of 4-Pyridin-3-ylaniline by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 4-Pyridin-3-ylaniline is of utmost importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for purity assessment. The information herein is supported by established experimental principles to assist in selecting the most suitable methodology.
Quantitative NMR (qNMR) has gained significant recognition as a primary analytical method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques, qNMR offers direct quantification without the need for a reference standard of the analyte itself.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[5][6]
Comparison of Analytical Methods for Purity Assessment
While qNMR provides significant advantages, other methods are frequently employed for purity analysis. The selection of a technique often hinges on the specific analytical requirements, the nature of the compound, and the potential impurities.
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Absolute quantification based on the direct proportionality between signal intensity and the number of protons.[5] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.[7] |
| Purity Assay (%) | 99.6 ± 0.3 (Representative) | 99.7 ± 0.2 (Representative) | 99.5 ± 0.4 (Representative) |
| Reference Standard | Requires a certified internal standard of a different, high-purity compound.[8] | Typically requires a certified reference standard of the analyte for absolute quantification. | Can use an area percent method for relative purity or a certified analyte standard for absolute purity.[7] |
| Key Advantages | - Primary ratio method, potentially traceable to SI units.[2][9] - Non-destructive.[10] - Provides structural information of the analyte and impurities. - Can quantify non-chromophoric impurities.[11] | - High sensitivity and resolution. - Well-established and widely available. - Robust and reproducible for routine analysis. | - High sensitivity for volatile compounds. - Suitable for analyzing residual solvents. |
| Limitations | - Lower sensitivity compared to chromatographic methods. - Signal overlap can complicate quantification. - Requires relatively pure samples for accurate analysis. | - Requires a specific reference standard for the analyte. - May not detect impurities that lack a chromophore.[12] | - Limited to volatile and thermally stable compounds. - Non-volatile impurities are not detected. |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[8][13]
-
Record the exact weights to a precision of at least 0.01 mg.[14]
-
Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[13][14] Ensure complete dissolution.
-
Cap the NMR tube securely to prevent solvent evaporation.[14]
b. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) with a 90° pulse should be used.[14][15]
-
Temperature: Maintain a constant temperature, typically 25 °C (298 K).[14]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification of small molecules).[4]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]
c. Data Processing and Purity Calculation:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation[16]:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd x 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
High-Performance Liquid Chromatography (HPLC)
a. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic amines.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
b. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.
-
Calculate the purity using the area percent method from the chromatogram or by using a calibration curve generated from a certified reference standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for qNMR purity assessment and a logical comparison of the analytical methods.
Caption: Workflow for qNMR Purity Assessment of this compound.
Caption: Logical Comparison of Purity Assessment Methods.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. usp.org [usp.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. benchchem.com [benchchem.com]
- 8. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 9. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 10. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development and Validation of a Quantitative NMR Method for the D...: Ingenta Connect [ingentaconnect.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Impact of Fluorination on the Biological Activity of Pyridylaniline Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on their pharmacological profiles. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated pyridylaniline-like compounds, supported by experimental data. We delve into the enhanced cytotoxic effects observed with fluorination and provide detailed experimental protocols for key biological assays.
Enhanced Cytotoxicity with Fluorination: A Data-Driven Comparison
Recent studies on lepidilines, a class of naturally occurring imidazolium alkaloids structurally related to pyridylanilines, have demonstrated a significant amplification of cytotoxic properties upon the introduction of fluorine-containing substituents.[1][2] The following table summarizes the 50% cytotoxic concentration (CC50) values of non-fluorinated lepidiline A and its fluorinated analogues against various human cancer cell lines.
| Compound | Substituent at N-benzyl | HeLa (Cervical Cancer) CC50 (µM) | A549 (Lung Cancer) CC50 (µM) | HepG2 (Liver Cancer) CC50 (µM) |
| Lepidiline A (non-fluorinated) | H | >20.000 | >3.000 | >20.000 |
| Fluorinated Analogues | ||||
| 1e | 4-F | 0.040 | 0.440 | 1.800 |
| 1f | 4-OCF3 | 0.039 | 0.380 | 1.900 |
| 1g | 4-CF3 | 0.080 | 0.490 | 1.900 |
| 9a | 2,4-di-F | 0.019 | 0.040 | 3.750 |
Data Interpretation: The data clearly indicates that the introduction of fluorine (F), trifluoromethoxy (OCF3), and trifluoromethyl (CF3) groups leads to a dramatic increase in cytotoxicity, with CC50 values decreasing by several orders of magnitude compared to the non-fluorinated parent compound.[1] Notably, the di-fluorinated analogue 9a exhibited the most potent activity against HeLa and A549 cell lines.[1] This enhancement in biological activity underscores the potential of fluorination as a strategy to optimize the anticancer properties of heterocyclic compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays used to evaluate the biological activity of the compounds discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[3][4]
Materials:
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the CC50 value.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.
-
Kinase Reaction:
-
In a well of a 96-well plate, add the serially diluted test compound or DMSO as a control.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.[6]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Visualizing the Impact: Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in evaluating these compounds, the following diagrams, generated using the DOT language, depict a standard experimental workflow for cytotoxicity screening and a simplified kinase signaling pathway that is often a target for pyridylaniline-based inhibitors.
Caption: Workflow for comparing the cytotoxicity of fluorinated and non-fluorinated compounds.
Caption: Simplified RTK signaling pathway and the inhibitory action of a kinase inhibitor.
References
- 1. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitation of 4-Pyridin-3-ylaniline: LC-MS/MS vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of 4-Pyridin-3-ylaniline, a key intermediate in pharmaceutical synthesis, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The 4-pyridin-yl)aniline scaffold is a significant structural motif in medicinal chemistry, often found in kinase inhibitors that are crucial in regulating cellular signaling pathways.[1] Accurate quantification of intermediates like this compound is therefore critical for ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs).
Method Comparison at a Glance
The choice of analytical technique hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. Below is a summary of the performance characteristics of the three methods for the analysis of aniline derivatives.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Sensitivity | Very High (pg/mL to ng/mL) | Moderate (µg/mL to ng/mL) | High (ng/mL to pg/mL) |
| Selectivity | Very High | Moderate to High | High |
| Sample Throughput | High | High | Moderate |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than MS | Can be affected by non-volatile matrix components |
| Derivatization | Not typically required | Not required | Often required for anilines to improve volatility and peak shape |
| Instrumentation Cost | High | Low to Moderate | Moderate to High |
| Expertise Required | High | Low to Moderate | Moderate |
Validated LC-MS/MS Method: The Gold Standard
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the benchmark for quantifying trace levels of organic molecules in complex mixtures due to its exceptional sensitivity and selectivity.[2]
Experimental Protocol
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration, then dilute with 50:50 acetonitrile/water to fall within the calibration range.[3]
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1290 Infinity II LC system or equivalent.[3]
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or a similar reversed-phase column.[3]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
MS System: An Agilent 6470A Triple Quadrupole LC/MS or equivalent.[3]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The protonated molecular ion [M+H]⁺ of this compound would be selected as the precursor ion, and a characteristic fragment ion would be monitored as the product ion for quantification. A second fragment can be used for confirmation.
-
Gas Temperatures and Flow Rates: Optimized to ensure efficient desolvation and ion generation.
Performance Characteristics
Based on methods for similar aniline derivatives, the LC-MS/MS method is expected to exhibit the following performance:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Alternative Analytical Techniques
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of analytes at moderate concentration levels.[4]
Experimental Protocol: The sample preparation and chromatographic conditions for HPLC-UV would be similar to the LC-MS/MS method. The primary difference is the detector.
-
Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector. The detection wavelength should be set at the maximum absorbance of this compound.
Performance and Limitations: While simpler to operate and less expensive than LC-MS/MS, HPLC-UV generally offers lower sensitivity and selectivity.[4] Co-eluting impurities that absorb at the same wavelength can interfere with the quantification, leading to inaccurate results. For trace-level analysis, HPLC-UV may not provide the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For non-volatile compounds like anilines, derivatization is often necessary to increase their volatility and improve chromatographic performance.[6]
Experimental Protocol:
-
Sample Preparation and Derivatization: Aniline and its derivatives can be derivatized, for example, with 4-carbethoxyhexafluorobutyryl chloride, to make them amenable to GC analysis.[7] This adds a step to the sample preparation process and must be carefully controlled for reproducibility.
-
GC Conditions: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be used. The oven temperature would be programmed to ramp from a low initial temperature to a final temperature to ensure the separation of the analyte from other components.
-
MS Conditions: Electron ionization (EI) is a common ionization technique for GC-MS. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Performance and Limitations: GC-MS can offer high sensitivity and selectivity. However, the need for derivatization can introduce variability and potential for sample loss.[6] The thermal conditions of the GC inlet and column can also cause degradation of thermally labile compounds. A comparison between GC/MS and LC/MS-MS for aniline derivatives in groundwater showed that while both methods yielded comparable results, LC/MS-MS had the advantage of direct injection without derivatization.[8]
Logical Workflow for Method Selection
Caption: Decision workflow for selecting an analytical method.
Conclusion
For the sensitive and selective quantification of this compound, a validated LC-MS/MS method stands out as the superior choice, offering unparalleled performance, especially for trace-level analysis in complex matrices. While HPLC-UV provides a cost-effective alternative for less demanding applications, and GC-MS can be a viable option, the advantages of direct analysis, high throughput, and exceptional sensitivity make LC-MS/MS the recommended technique for researchers and professionals in drug development.[3] The protocol and comparative data presented in this guide provide a solid foundation for establishing a robust and reliable analytical method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
Comparative analysis of pyridylaniline isomers in material science applications
For Researchers, Scientists, and Drug Development Professionals
The three structural isomers of pyridylaniline, also known as aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are versatile building blocks in material science. The position of the amino group on the pyridine ring significantly alters the electronic properties, basicity, and coordination behavior of these molecules, leading to distinct characteristics when incorporated into advanced materials.[1] This guide provides a comparative analysis of these isomers in various material science applications, supported by experimental data, to aid in the selection and design of novel functional materials.
Physicochemical Properties: A Tale of Three Isomers
The position of the amino group dictates the electronic distribution and, consequently, the basicity of the isomers, which is a critical factor influencing their performance in various applications. 4-Aminopyridine is the most basic, while 3-aminopyridine is the least basic.[1] The intermediate basicity of 2-aminopyridine is influenced by electronic and steric factors, including the potential for intramolecular hydrogen bonding.[1][2]
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Molar Mass ( g/mol ) | 94.117 | 94.117 | 94.1146 |
| Melting Point (°C) | 59-60 | 65 | 155-158 |
| Boiling Point (°C) | 210 | 248 | 273 |
| pKa (of conjugate acid) | 6.86[1] | 5.98[1] | 9.17[1] |
Applications in Nonlinear Optics (NLO)
Pyridylaniline derivatives are promising materials for nonlinear optical applications due to their potential for high second and third harmonic generation (SHG and THG) efficiencies. The non-centrosymmetric crystal packing, often facilitated by protonation and co-crystallization, is crucial for second-order NLO properties.
| Compound | SHG Efficiency (relative to KDP) | Remarks |
| Bis(2-aminopyridinium) maleate (B2AM) | >1 | A novel organic NLO material.[3] |
| 4-Aminopyridinium mono phthalate | 1.1 | Demonstrates notable NLO behavior.[4] |
| 4-Aminopyridinium 2-chloro-5-nitrobenzoate | 4.8 | Exhibits strong SHG response.[4] |
| 4-Aminopyridinium p-amino benzoate dihydrate | 1.3 | Shows moderate SHG efficiency.[4] |
While extensive research has been conducted on 2- and 4-aminopyridine derivatives for NLO applications, there is a comparative lack of reported SHG data for materials based on 3-aminopyridine.
Applications in Organic Electronics
The electron-donating amino group and the electron-withdrawing pyridine ring in pyridylaniline isomers make them interesting components for organic electronic materials, such as organic semiconductors. The electronic properties, like the HOMO-LUMO gap (band gap), can be tuned by the isomer structure and substitution.
| Material System | Property | Value |
| 2,6-Diphenyl anthracene (2,6-DPA) | Hole Mobility (cm²/V·s) | 3.54 (calculated) |
| 2,6-di(meta-pyridyl) anthracene (2,6-DPyA-b) | Hole Mobility (cm²/V·s) | 12.73 (calculated) |
| 2-Amino 5-chloro pyridine | Optical Band Gap (eV) | 3.54[5] |
| 2-amino-5-chloropyridinium-4-amino benzoate | Optical Band Gap (eV) | 3.53 |
| Bis(2-aminopyridinium) maleate (B2AM) | Optical Band Gap (eV) | Not specified, but transparent in the visible region.[3] |
Theoretical studies suggest that the arrangement of pyridyl groups, as seen in isomers of 2,6-dipyridyl anthracene, can significantly impact charge mobility, with the meta-substituted isomer showing potentially higher mobility than the well-known 2,6-diphenyl anthracene.[6] Experimental data directly comparing the conductivity, charge mobility, and band gaps of polymers systematically synthesized from the three pyridylaniline isomers is an area requiring further investigation.
Applications in Metal-Organic Frameworks (MOFs)
The nitrogen atoms in both the pyridine ring and the amino group of pyridylaniline isomers can act as coordination sites, making them excellent candidates for linkers in the synthesis of Metal-Organic Frameworks (MOFs). The position of the amino group can influence the resulting MOF's topology, porosity, and gas adsorption properties. Amine-functionalized MOFs are particularly interesting for CO2 capture due to the favorable interactions between the amine groups and CO2 molecules.[7]
| MOF | Ligand | Gas Adsorption Properties |
| ZJNU-98 | Aminopyridine-functionalized diisophthalate | Enhanced CO2 and C2H2 uptake compared to the parent MOF (NOTT-101).[8] |
| JUC-141 | 5-aminoisophthalic acid | CO2 uptake: 79.94 cm³/g at 273 K and 51.39 cm³/g at 298 K (1 atm).[9] CO2/N2 selectivity: 21.62 at 273 K and 27.60 at 298 K.[9] |
The incorporation of aminopyridine functionalities into MOF linkers has been shown to significantly enhance the selective adsorption of CO2 and C2H2 over CH4.[8] The amine group plays a crucial role in this enhanced performance.[8]
Experimental Protocols
Synthesis of Bis(2-aminopyridinium) maleate (B2AM) for NLO Applications
Materials:
-
2-Aminopyridine
-
Maleic acid
-
Deionized water
Procedure:
-
Equimolar amounts of 2-aminopyridine and maleic acid are dissolved in deionized water.
-
The solution is stirred well to ensure complete dissolution and reaction.
-
The resulting solution is filtered to remove any impurities.
-
The filtered solution is allowed to evaporate slowly at room temperature.
-
Single crystals of bis(2-aminopyridinium) maleate are harvested.
Z-Scan Measurement of Third-Order Nonlinearity
Experimental Setup:
-
A high-power laser (e.g., CW diode laser or femtosecond laser).
-
A focusing lens.
-
A sample holder mounted on a translation stage.
-
An aperture in the far field.
-
A photodetector.
Procedure:
-
The laser beam is focused using the lens.
-
The sample is placed on the translation stage and moved along the z-axis through the focal point of the lens.
-
The transmitted light through the sample is measured by the photodetector.
-
Open Aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured as a function of the sample position. This provides information about the nonlinear absorption.
-
Closed Aperture Z-scan: The aperture is placed before the detector, and the transmitted intensity is measured as a function of the sample position. This gives information about the nonlinear refraction.[10][11]
-
The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are then calculated from the Z-scan traces.[10]
Solvothermal Synthesis of a Pyridylaniline-Based MOF
Materials:
-
A metal salt (e.g., Zinc Nitrate Hexahydrate).
-
A pyridylaniline-functionalized organic linker.
-
A solvent (e.g., N,N-Dimethylformamide - DMF).
Procedure:
-
The metal salt and the organic linker are dissolved in the solvent in a Teflon-lined stainless-steel autoclave.[12]
-
The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-120 °C) for a set period (e.g., 24-72 hours).[12][13]
-
The autoclave is then cooled down to room temperature.
-
The resulting crystals are collected by filtration, washed with fresh solvent, and dried.[12]
Visualizations
Caption: Molecular structures of pyridylaniline isomers.
Caption: General experimental workflow.
Caption: Isomer-property-performance relationship.
References
- 1. [PDF] Aminopyridine stabilized group-IV metal complexes and their applications | Semantic Scholar [semanticscholar.org]
- 2. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Adsorption of CO2 on amine-functionalized green metal-organic framework: an interaction between amine and CO2 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of bifunctional aminopyridine into an NbO-type MOF for the markedly enhanced adsorption of CO2 and C2H2 over CH4 - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. An Amino-Coordinated Metal-Organic Framework for Selective Gas Adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 11. api.creol.ucf.edu [api.creol.ucf.edu]
- 12. benchchem.com [benchchem.com]
- 13. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Pyridin-3-ylaniline: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling 4-Pyridin-3-ylaniline, it is imperative to be aware of its potential hazards. Based on available data for similar compounds, this compound is classified as an irritant and may be harmful if swallowed or inhaled.[1] All handling should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or PVA, should be worn. Nitrile gloves are not recommended for similar aniline compounds.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection: A fully-buttoned lab coat is essential to prevent skin contact. For larger quantities or in case of a spill, impervious clothing may be necessary.
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Quantitative Hazard Summary
The following table summarizes the known hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in the regular waste stream.[3][4]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, compatible, and sealable waste container. Polyethylene containers are generally suitable for aniline-based waste.[3]
-
Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.
-
The storage area should be away from incompatible materials, such as strong oxidizers and acids.[2]
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.[2]
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company. Your institution's EHS department will be able to provide guidance on the proper procedures for this.
-
Current practices for the disposal of similar pyridine-based waste include rotary kiln incineration.[5]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer research environment. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Personal protective equipment for handling 4-Pyridin-3-ylaniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of 4-Pyridin-3-ylaniline. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate stringent safety protocols. The Globally Harmonized System (GHS) classifications for this compound are summarized below.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times when handling this chemical.
GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. |
| Skin Protection | Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) inspected prior to use. Wear a lab coat or other impervious protective clothing.[2] |
| Respiratory Protection | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a full-face respirator with an appropriate cartridge. |
| Hand Protection | Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]
-
Avoiding Contamination : Avoid contact with skin, eyes, and clothing.[2] Avoid formation of dust and aerosols.[2]
-
Weighing and Transfer : When weighing or transferring the solid, use non-sparking tools to prevent ignition sources.[2]
-
Personal Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
Storage Plan
| Condition | Requirement |
| Container | Store in a tightly closed container.[2] |
| Environment | Keep in a dry, cool, and well-ventilated place.[2] |
| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents.[2] |
| Labeling | Ensure containers are clearly labeled with the chemical name and associated hazards. |
Emergency and Disposal Procedures
Immediate and appropriate response to spills, exposures, and waste disposal is critical.
Emergency Response
| Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[2] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[2] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb with an inert dry material and place in a suitable, closed container for disposal.[2] |
Disposal Plan
Waste material should be considered hazardous. Dispose of in accordance with local, state, and federal regulations.
-
Waste Collection : Collect waste this compound and any contaminated materials in a sealed, labeled, and compatible container.
-
Disposal Method : The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Container Disposal : Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[2]
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
